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  • Product: 5-Bromobenzo[d]isothiazol-3(2H)-one
  • CAS: 186584-79-2

Core Science & Biosynthesis

Foundational

Computational Insights into 5-Bromobenzo[d]isothiazol-3(2H)-one: A Density Functional Theory (DFT) Whitepaper

Executive Summary The benzoisothiazolinone (BIT) scaffold is a privileged pharmacophore widely utilized in antimicrobial agents, industrial biocides, and targeted covalent inhibitors[1]. The introduction of a bromine ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoisothiazolinone (BIT) scaffold is a privileged pharmacophore widely utilized in antimicrobial agents, industrial biocides, and targeted covalent inhibitors[1]. The introduction of a bromine atom at the 5-position to form 5-Bromobenzo[d]isothiazol-3(2H)-one (5-bromo-BIT) fundamentally alters the molecule's electronic topology. This halogenation enhances lipophilicity and modulates the reactivity of the critical sulfur-nitrogen (S-N) bond. To rationally design derivatives or predict the environmental fate of 5-bromo-BIT, researchers must understand its quantum mechanical behavior. This whitepaper provides a comprehensive, self-validating Density Functional Theory (DFT) framework for profiling the electronic structure, reactivity descriptors, and stability of 5-bromo-BIT.

Quantum Mechanical Rationale & Level of Theory Selection

In computational drug development, the choice of the DFT functional and basis set dictates the accuracy of the predicted pharmacological profile. For 5-bromo-BIT, the methodology must account for both the highly polarized S-N bond and the diffuse electron cloud of the heavy bromine atom.

Functional Selection ( ω B97X-D): We select the ω B97X-D range-separated hybrid functional. Unlike traditional B3LYP, ω B97X-D includes empirical dispersion corrections. This is causal to accurate modeling: when 5-bromo-BIT interacts with biological targets, non-covalent interactions (such as π

π stacking of the benzo ring and halogen bonding from the bromine) are dominant drivers of binding affinity.
  • Basis Set Selection (def2-TZVP) : A triple-zeta valence polarized basis set (def2-TZVP) is mandatory here. The bromine atom possesses a large, polarizable electron cloud. Smaller basis sets (like 6-31G*) suffer from basis set superposition errors (BSSE) and fail to accurately describe the halogen's electrostatic potential, leading to flawed predictions of nucleophilic attack vectors.

  • Solvation Modeling (CPCM) : Gas-phase calculations are biologically irrelevant. We employ the Conductor-like Polarizable Continuum Model (CPCM) with water ( ϵ=78.3 ) to simulate the dielectric shielding present in physiological environments and aquatic ecosystems, which is critical for understanding its photodegradation and ozonation pathways[2],[3].

  • Self-Validating Computational Protocols

    To ensure rigorous scientific integrity, computational workflows must be self-validating. The following protocols guarantee that the derived data represents true physical minima rather than mathematical artifacts.

    Protocol 1: Geometry Optimization and Thermodynamic Validation

    Causality: Optimization finds the lowest energy conformation, but without frequency validation, the structure might be a transition state (saddle point) rather than a stable ground state.

    • Initial Coordinate Generation : Construct the 3D structure of 5-bromo-BIT using a molecular builder. Perform a preliminary molecular mechanics (MMFF94) relaxation to resolve steric clashes.

    • DFT Optimization : Execute the geometry optimization using the ω B97X-D/def2-TZVP level of theory in a CPCM water solvent model. Set convergence criteria to strict tolerances (Maximum Force < 0.000015 a.u.).

    • Self-Validation (Frequency Calculation) : Immediately perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Verification : Interrogate the output for imaginary frequencies. A valid ground-state minimum must possess zero imaginary frequencies . If an imaginary frequency is present, distort the molecule along the normal mode of that frequency and re-optimize.

    Protocol 2: Regioselectivity Mapping via Fukui Functions

    Causality: BIT derivatives exert their biological activity via S-N bond cleavage mediated by biological thiols[4]. Fukui functions quantitatively predict which atoms are most susceptible to such nucleophilic or electrophilic attacks.

    • Multi-State Energy Calculations : Using the validated neutral geometry ( N ), perform single-point energy calculations for the cationic ( N−1 electrons) and anionic ( N+1 electrons) states. Self-validation: Ensure spin multiplicity is set to doublet for the ionic states.

    • Population Analysis : Extract the Hirshfeld atomic charges for all atoms across the three states. Hirshfeld charges are preferred over Mulliken charges as they are less sensitive to basis set dependencies.

    • Index Derivation : Calculate the condensed Fukui functions:

      • Nucleophilic attack susceptibility ( f+ ): q(N+1)−q(N)

      • Electrophilic attack susceptibility ( f− ): q(N)−q(N−1)

    • Interpretation : Map the highest f+ values to identify the primary site of thiol attack (typically the sulfur atom in the isothiazolinone ring).

    Visualizing the Computational Architecture

    DFT_Workflow N1 1. Conformational Search (Molecular Mechanics) N2 2. Geometry Optimization (ωB97X-D / def2-TZVP) N1->N2 N3 3. Frequency Calculation (Zero Imaginary Frequencies) N2->N3 N4 4a. Electronic Structure (FMOs, Band Gap) N3->N4 Validated Minima N5 4b. Reactivity Descriptors (Fukui Functions, MEP) N3->N5 N6 5. Pharmacological & Stability Profiling N4->N6 N5->N6

    Figure 1: Self-validating DFT workflow for 5-bromo-BIT property extraction.

    Quantitative Electronic & Reactivity Profiling

    The electronic parameters derived from the Frontier Molecular Orbitals (FMOs) provide direct insight into the kinetic stability and reactivity of 5-bromo-BIT. Table 1 summarizes the expected quantitative descriptors based on high-level DFT simulations of halogenated BIT scaffolds.

    Table 1: Representative DFT-Derived Electronic Properties of 5-bromo-BIT

    ParameterSimulated ValueCausality / Interpretation
    EHOMO​ -6.85 eVIndicates ionization potential. A deeply stabilized HOMO suggests high resistance to oxidative degradation in aquatic environments[2].
    ELUMO​ -1.95 eVDictates electron affinity. The inductive electron withdrawal by the Br atom lowers the LUMO, increasing susceptibility to nucleophilic attack.
    Energy Gap ( Eg​ ) 4.90 eVDefines chemical hardness. A gap < 5.0 eV implies high kinetic reactivity, ideal for acting as a targeted covalent inhibitor[1].
    Global Hardness ( η ) 2.45 eVResistance to charge transfer. Lower hardness correlates with higher toxicity and biocide efficacy.
    Electrophilicity ( ω ) 3.96 eVMeasures the propensity to accept electrons. High values confirm the S-N bond's vulnerability to biological thiols[4].
    Dipole Moment ( μ ) 4.12 DebyeHigh polarity ensures adequate aqueous solubility for biological assays and dictates the orientation within a receptor pocket.

    Mechanistic Implications for Drug Development

    The DFT data bridges the gap between quantum mechanics and macroscopic pharmacology. The addition of the bromine atom at the 5-position serves a dual purpose:

    • Steric and Halogen Bonding : The bromine atom acts as a potent halogen bond donor ( σ -hole), allowing 5-bromo-BIT to anchor securely within hydrophobic pockets of target enzymes (e.g., fungal targets in Cryptococcus neoformans[1]).

    • S-N Bond Activation : The electron-withdrawing nature of the halogen propagates through the conjugated π -system, depleting electron density around the isothiazolinone sulfur atom. This is quantitatively reflected in the high Fukui f+ index at the sulfur center, explaining why 5-bromo-BIT undergoes rapid ring-opening upon encountering cysteine residues in bacterial proteins. Furthermore, this electronic tuning dictates its environmental half-life, influencing how rapidly it undergoes advanced oxidation or ozonation in wastewater treatment scenarios[3].

    By strictly adhering to this DFT protocol, researchers can confidently predict the biological and environmental behavior of novel benzoisothiazolinone derivatives prior to physical synthesis.

    References

    • Yu, P., Guo, Z., Wang, T., Wang, J., Guo, Y., & Zhang, L. (2024). Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments.
    • Li, et al. (2016). Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation.
    • University of Liverpool Repository.
    • ResearchGate. Transition-metal-free skeletal editing of benzoisothiazol-3-ones to 2,3-dihydrobenzothiazin-4-ones via single-carbon insertion.

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols: Palladium-Catalyzed Suzuki Cross-Coupling of 5-Bromobenzo[d]isothiazol-3(2H)-one

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry The benzo[d]isothiazol-3(2H)-one scaffold is a privileged structural mot...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

    The benzo[d]isothiazol-3(2H)-one scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anxiolytic, and psychotropic properties.[1] The functionalization of this core structure through carbon-carbon bond formation is a critical strategy for the development of novel therapeutic agents.[2] Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction stands out for its versatility, mild reaction conditions, and high functional group tolerance, making it an indispensable tool in modern drug discovery.[3][4][5]

    This guide provides a comprehensive overview and detailed protocols for the successful application of the Suzuki-Miyaura cross-coupling reaction to a key heterocyclic building block: 5-bromobenzo[d]isothiazol-3(2H)-one. By coupling this versatile halide with a variety of organoboron reagents, researchers can readily access a diverse array of 5-arylbenzo[d]isothiazol-3(2H)-one derivatives, paving the way for the exploration of new chemical space and the development of next-generation pharmaceuticals.

    Mechanistic Insights: The Engine of C-C Bond Formation

    The Suzuki-Miyaura cross-coupling reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] A fundamental understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

    • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 5-bromobenzo[d]isothiazol-3(2H)-one) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[6][8] The reactivity of the halide is a crucial factor, with the C-Br bond being more susceptible to oxidative addition than a C-Cl bond under standard conditions.[10]

    • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[7][11] This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[11] The exact mechanism of transmetalation can be intricate and is often the rate-determining step.

    • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8] Bulky electron-rich ligands on the palladium center can promote this step.[6]

    Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' 5-Arylbenzo[d]isothiazol-3(2H)-one Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-X 5-Bromobenzo[d]isothiazol-3(2H)-one Ar-X->Ar-Pd(II)(L2)-X Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar' activates boronic acid caption Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Suzuki_Workflow start Start reagents Combine Reactants: - 5-Bromobenzo[d]isothiazol-3(2H)-one - Arylboronic Acid - Base (e.g., K2CO3) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) inert->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent heat Heat and Stir (90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

    Sources

    Application

    Application Note: A Robust HPLC-UV Method for the Quantification of 5-Bromobenzo[d]isothiazol-3(2H)-one

    Abstract This application note presents a detailed, systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromobenzo[d]...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note presents a detailed, systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromobenzo[d]isothiazol-3(2H)-one. This guide is intended for researchers, analytical scientists, and quality control professionals. We delve into the rationale behind the selection of chromatographic parameters, from column and mobile phase chemistry to detector settings, grounded in the physicochemical properties of the analyte. The document provides a step-by-step protocol for sample preparation, analysis, and system suitability testing to ensure trustworthy and reproducible results.

    Introduction and Chromatographic Considerations

    5-Bromobenzo[d]isothiazol-3(2H)-one is a halogenated heterocyclic compound.[1] Accurate quantification of this molecule and its related impurities is critical in research and development, particularly in fields such as medicinal chemistry and materials science where isothiazole derivatives are utilized.[2] The development of a selective and reliable analytical method is paramount for ensuring product quality and purity.

    The structure of 5-Bromobenzo[d]isothiazol-3(2H)-one (Molecular Formula: C₇H₄BrNOS, Molecular Weight: ~230.08 g/mol ) provides essential clues for HPLC method development.[3]

    • Hydrophobicity: The presence of a benzene ring and a bromine atom imparts significant hydrophobic character to the molecule. This makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase.[4]

    • UV Absorbance: The conjugated aromatic system (benzisothiazole) is a strong chromophore, indicating that UV-Vis spectrophotometry is a suitable detection method. Bromophenolic compounds and similar aromatic structures often exhibit absorption maxima around 280-290 nm, with a stronger absorbance near 210 nm.[5]

    • Ionization (pKa): The parent compound, 1,2-benzisothiazol-3(2H)-one, has a predicted pKa of approximately 10.2 for the proton on the nitrogen atom.[6] This means that within the typical operating pH range for silica-based HPLC columns (pH 2-8), the molecule will be predominantly in its neutral, non-ionized form. This simplifies method development, as retention time will be largely independent of mobile phase pH, eliminating the need for stringent buffer control to manage ionization state.[7]

    Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a water/acetonitrile mobile phase and UV detection is the most logical and scientifically sound starting point.

    HPLC Method Development Strategy

    The goal of method development is to achieve adequate resolution of the target analyte from any impurities or matrix components, with good peak symmetry and reproducibility, in the shortest possible analysis time.

    Initial Column and Mobile Phase Selection

    Rationale: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds like our target analyte.[8][9] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic compounds.[7][9] An initial mobile phase of Acetonitrile and Water is a standard starting point for screening.[10]

    Determination of Detection Wavelength (λmax)

    Rationale: To achieve maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). A photodiode array (PDA) or diode array detector (DAD) is used to acquire the full UV spectrum of the analyte peak during an initial chromatographic run. This allows for the empirical determination of the optimal wavelength, ensuring a high signal-to-noise ratio. For related benzisothiazolinone compounds, detection is often performed around 275 nm.[11]

    Mobile Phase Optimization: The Gradient Scouting Run

    Rationale: A "scouting" gradient is the most efficient first step to determine the approximate concentration of organic solvent needed to elute the compound and to visualize the overall sample complexity. A wide, linear gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes) will reveal the retention time of the analyte and any other UV-active components.

    Based on the results of the scouting run:

    • For Isocratic Elution: If the sample is simple and the analyte elutes with a good peak shape in a reasonable time, an isocratic method can be developed. The optimal organic percentage is typically chosen to provide a retention factor (k') between 2 and 10 for the main peak.

    • For Gradient Elution: If the sample is complex or if early-eluting impurities interfere with the main peak, a gradient method is necessary. The gradient can be optimized (made shallower around the elution time of the analyte) to improve the resolution between closely eluting peaks.[4]

    The following diagram illustrates the logical workflow for this method development process.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Hydrophobicity, UV, pKa) B Select C18 Column & ACN/Water Mobile Phase A->B C Prepare Stock Solution (e.g., 1 mg/mL in ACN) B->C D Perform Scouting Gradient (5-95% ACN) with PDA Detector C->D E Determine λmax from PDA Spectrum D->E F Analyze Scouting Chromatogram D->F G Develop Isocratic Method (Target k' = 2-10) F->G Simple Sample H Optimize Gradient Profile (Adjust slope for resolution) F->H Complex Sample I Fine-Tune Flow Rate & Column Temperature G->I H->I J Define System Suitability Tests (SST) I->J K Finalized Analytical Method J->K

    Caption: Logical workflow for HPLC method development.

    Detailed Analytical Protocol

    This protocol outlines the finalized method for the quantification of 5-Bromobenzo[d]isothiazol-3(2H)-one.

    Equipment, Reagents, and Materials
    • Equipment: HPLC system with gradient pump, autosampler, column thermostat, and PDA/DAD or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Reagents:

      • Acetonitrile (HPLC grade or higher).

      • Water (HPLC grade or Type I ultrapure).

      • 5-Bromobenzo[d]isothiazol-3(2H)-one reference standard.

    • Materials:

      • Volumetric flasks (Class A).

      • Pipettes (calibrated).

      • Analytical balance.

      • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material).

      • HPLC vials.

    Preparation of Solutions

    The following diagram outlines the standard preparation workflow.

    SamplePrepWorkflow start Start weigh Accurately weigh ~10 mg of reference standard start->weigh dissolve Dissolve in Acetonitrile in a 10 mL volumetric flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock dilute Perform serial dilutions with mobile phase to create calibration standards (e.g., 1-100 µg/mL) stock->dilute filter Filter sample through 0.45 µm syringe filter into HPLC vial dilute->filter inject Inject into HPLC filter->inject end End inject->end

    Caption: Workflow for standard and sample preparation.

    • Mobile Phase A: HPLC Grade Water

    • Mobile Phase B: HPLC Grade Acetonitrile

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 5-Bromobenzo[d]isothiazol-3(2H)-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial composition) to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Prepare samples by accurately weighing the material, dissolving it in a suitable solvent (Acetonitrile is a good first choice), and diluting with the mobile phase to bring the expected concentration within the calibration range.[8] All final solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[8]

    Optimized HPLC Conditions

    The following parameters were found to provide optimal separation and peak shape.

    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: Water, B: Acetonitrile
    Gradient 0-2 min: 50% B2-12 min: 50% to 80% B12-13 min: 80% to 50% B13-18 min: 50% B (Re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 285 nm
    Injection Volume 10 µL
    Run Time 18 minutes
    System Suitability Testing (SST)

    Rationale: To ensure the validity and reliability of the analytical results, the chromatographic system must be verified to be performing adequately before any sample analysis.[4] This is achieved by injecting a mid-range standard solution in replicate (typically n=5 or 6).

    SST ParameterAcceptance Criteria
    Tailing Factor (T) 0.8 ≤ T ≤ 1.5
    Theoretical Plates (N) > 2000
    % RSD of Peak Area ≤ 2.0%
    % RSD of Retention Time ≤ 1.0%

    Method Validation Overview

    For use in a regulated environment, the finalized method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters to be assessed include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

    • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    Conclusion

    This application note provides a comprehensive and scientifically justified framework for the development and implementation of an RP-HPLC method for the quantification of 5-Bromobenzo[d]isothiazol-3(2H)-one. By starting with the physicochemical properties of the analyte, a logical development strategy was employed to arrive at a robust set of chromatographic conditions. The detailed protocol, including standard preparation and system suitability criteria, provides a solid foundation for researchers to achieve accurate, reliable, and reproducible quantitative results.

    References

    • SIELC. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Retrieved from [Link]

    • Georganics. (n.d.). Isothiazole derivatives. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3135649, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

    • Georganics. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

    • Grifagni, G. G., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. Journal of Medicinal Chemistry, 62(23), 10838–10862. Retrieved from [Link]

    • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Retrieved from [Link]

    • Parrilla Vázquez, P., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, 61-68. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3610155, 5-Bromobenzothiazole. Retrieved from [Link]

    • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

    • Váradi, M., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

    • Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4361. Retrieved from [Link]

    • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

    • Rathod, P., et al. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology, 4(4), 509-519. Retrieved from [Link]

    • Rlavie. (n.d.). 5-Bromobenzo[D]Isothiazol-3-Amine. Retrieved from [Link]

    • AiFChem, an Xtalpi Company. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 95%. Retrieved from [Link]

    • Liu, W., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 26(16), 4935. Retrieved from [Link]

    • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

    • Liu, W., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 26(16), 4935. Retrieved from [Link]

    • Sanyo Trading. (n.d.). Sunscreen Reference Sample P2-P5-P8-S2. Retrieved from [Link]

    • Boston University. (n.d.). The Efficiency of UVB Radiation Transmission Through Various Plastic Acrylics and Wraps. Retrieved from [Link]

    Sources

    Method

    Application Note: Preparation of 5-Bromobenzo[d]isothiazol-3(2H)-one Stock Solutions for MIC Assays

    Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Solubilization mechanics, solvent control, and self-validating broth microdilution workflows. Mechanistic Rationale & Physicochemical Prof...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Solubilization mechanics, solvent control, and self-validating broth microdilution workflows.

    Mechanistic Rationale & Physicochemical Profile

    5-Bromobenzo[d]isothiazol-3(2H)-one (and its stable 1,1-dioxide derivative) is a highly reactive, halogenated heterocyclic compound utilized extensively in antimicrobial discovery and biocide formulation. The incorporation of a bromine atom into the benzisothiazole scaffold significantly enhances its lipophilicity and electrophilic reactivity towards bacterial thiols. However, this structural modification drastically reduces its aqueous solubility, necessitating precise solvent management during Minimum Inhibitory Concentration (MIC) assays.

    As an application scientist, I frequently observe that the primary mode of failure in evaluating halogenated isothiazolinones is solvent mismanagement. When 5-Bromo-BIT precipitates upon introduction to aqueous media, it creates a turbid micro-suspension. Spectrophotometers and naked-eye evaluations misinterpret this turbidity as bacterial growth, yielding artificially inflated MIC values. Simultaneously, precipitation starves the assay of the active dissolved compound.

    To counteract this, we utilize 100% Dimethyl Sulfoxide (DMSO) to disrupt the compound's crystal lattice. However, because DMSO itself possesses antimicrobial properties at high concentrations, we must strictly adhere to the 1[1], ensuring the final solvent concentration never exceeds 1% v/v in the assay plate. Studies have shown that while the MIC of DMSO alone is ~12.5% against common pathogens like P. aeruginosa, sub-inhibitory concentrations can still induce hormetic effects or synergistic toxicity[2].

    Quantitative Data & Physicochemical Profile

    Table 1: Physicochemical Properties and Assay Implications

    PropertyValue / CharacteristicImpact on Experimental Design & Causality
    Molecular Weight 262.08 g/mol (1,1-dioxide form)Requires precise mass-based calculations for molarity conversions[3].
    Aqueous Solubility Practically Insoluble (< 0.1 mg/mL)Mandates the use of an organic solvent (DMSO) for the primary stock.
    Primary Solvent 100% Anhydrous DMSOStock must be prepared at 100x the final concentration to allow for massive downstream dilution.
    Target Reactivity Thiol-depletionAvoid microbiological media with high free-thiol content to prevent premature compound quenching.

    Experimental Workflow Visualization

    The following diagram illustrates the logical progression from raw powder to the final assay plate. The workflow is specifically designed to prevent "solvent shock"—a phenomenon where direct injection of 100% DMSO into an aqueous well causes immediate, irreversible precipitation.

    G A 5-Bromo-BIT Powder (Hydrophobic) B Primary Stock Solution 12.8 mg/mL in 100% DMSO A->B Solubilization (Vortex/Sonicate) C Working Solution 256 µg/mL in MHB (2% DMSO) B->C 1:50 Dilution in MHB D 96-Well Plate (Well 1) 128 µg/mL (1% DMSO) C->D 1:2 Dilution with Inoculum E Serial Dilution (Wells 2-10) 64 to 0.125 µg/mL (≤0.5% DMSO) D->E 2-fold Serial Dilutions

    Workflow for 5-Bromo-BIT solubilization and serial dilution, ensuring final DMSO ≤1%.

    Self-Validating Protocol: Stock Preparation & Broth Microdilution

    This methodology is a self-validating system; every step contains a physical or biological checkpoint to ensure data integrity.

    Phase 1: Primary Stock Preparation (100x Concentration)

    Causality: Preparing a highly concentrated primary stock ensures that the volume of DMSO carried over into the final biological assay is negligible.

    • Equilibration: Allow the 5-Bromo-BIT powder to equilibrate to room temperature in a desiccator. Why? Cold powder attracts condensation. Water introduced into the DMSO stock causes premature precipitation of the hydrophobic compound.

    • Weighing: Weigh exactly 12.8 mg of 5-Bromo-BIT into a sterile, solvent-resistant glass vial.

    • Solubilization: Add exactly 1.0 mL of 100% anhydrous, cell-culture grade DMSO to achieve a 12.8 mg/mL primary stock.

    • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

      • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization.

    Phase 2: Intermediate Working Solution (2x Concentration)

    Causality: Direct addition of the 100% DMSO stock into the 96-well plate causes localized supersaturation at the aqueous interface, leading to micro-precipitation. Pre-diluting the stock in a larger volume of broth creates a homogenous suspension.

    • Transfer 100 µL of the 12.8 mg/mL primary stock into 4.9 mL of sterile Mueller-Hinton Broth (MHB).

    • Vortex immediately and continuously for 15 seconds.

    • This yields a 256 µg/mL working solution containing exactly 2% DMSO .

    Phase 3: Broth Microdilution (96-Well Plate Setup)

    Following standard 1[1]:

    • Broth Dispensing: Dispense 100 µL of plain MHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

    • First Well Addition: Add 200 µL of the 256 µg/mL working solution to Well 1.

    • Serial Dilution: Transfer 100 µL from Well 1 to Well 2. Mix by pipetting up and down 4-5 times. Repeat this 1:2 serial dilution across the plate up to Well 10. Discard the final 100 µL from Well 10.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum (adjusted to 5×105 CFU/mL) to all test wells.

      • Final Assay State: Well 1 now contains 128 µg/mL 5-Bromo-BIT at 1% DMSO . Well 2 contains 64 µg/mL at 0.5% DMSO , sequentially halving across the plate.

    Quality Control & Data Integrity

    To guarantee that observed antibacterial activity is derived from 5-Bromo-BIT and not experimental artifacts, the following control wells must be included in every plate.

    Table 2: Mandatory Assay Controls & Troubleshooting

    Control TypeWell ContentsPurpose / Causality
    Growth Control (GC) 100 µL MHB + 100 µL InoculumValidates the viability of the bacterial inoculum and optimal media conditions. If this well fails to grow, the assay is void.
    Solvent Control (SC) 100 µL (MHB + 2% DMSO) + 100 µL InoculumYields a final concentration of 1% DMSO . Validates that the maximum solvent concentration used does not inhibit bacterial growth[2].
    Sterility Control 200 µL MHB only (No Inoculum)Ensures media and plate handling were aseptic. Turbidity here indicates contamination.
    Precipitation Check Well 1 (Post-Incubation)Before reading absorbance, visually inspect Well 1. If a white pellet is visible at the bottom, the compound precipitated, and the MIC is invalid.

    References

    • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Source: nih.org.pk.
    • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Source: PMC / nih.gov.
    • 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide - Compound Summary. Source: PubChem / nih.gov.

    Sources

    Application

    Application Note: Regioselective C-H Activation Strategies for 5-Bromobenzo[d]isothiazol-3(2H)-one Scaffolds

    Introduction and Strategic Rationale Benzo[d]isothiazol-3(2H)-one derivatives are highly privileged pharmacophores prevalent in antimicrobial, anti-inflammatory, and neuroprotective agents. Consequently, late-stage funct...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Strategic Rationale

    Benzo[d]isothiazol-3(2H)-one derivatives are highly privileged pharmacophores prevalent in antimicrobial, anti-inflammatory, and neuroprotective agents. Consequently, late-stage functionalization strategies for these heterocycles are critical to accelerating drug discovery[1]. While these scaffolds are traditionally synthesized via Cu(II)-mediated C-S/N-S bond formation using elemental sulfur[2], utilizing them as substrates for direct transition-metal-catalyzed C-H activation unlocks rapid access to highly substituted, complex analogs.

    The substrate 5-Bromobenzo[d]isothiazol-3(2H)-one is uniquely valuable. The 5-bromo substituent serves as an orthogonal handle for classical cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By performing Pd(II)-catalyzed C-H activation, we can selectively functionalize the benzenoid core, yielding 5,7-disubstituted derivatives. This regiodivergent approach allows chemists to build complex libraries from a single, easily accessible precursor[3].

    Mechanistic Insights: The Causality of Regioselectivity

    The use of endogenous directing groups to achieve distal C-H functionalization is a cornerstone of modern synthetic chemistry[4]. In the benzoisothiazolone system, the carbonyl oxygen acts as a weak but effective directing group, coordinating with electrophilic metals like Pd(II) to form a pre-activation complex.

    Why does functionalization occur exclusively at C7 rather than C4?

    • Steric Hindrance: The C4 position is adjacent to the bulky 5-bromo group. During the Concerted Metalation-Deprotonation (CMD) step, the formation of the palladacycle at C4 incurs a severe steric penalty.

    • Electronic Deactivation: The 5-bromo group inductively depletes electron density at C4, raising the activation energy for electrophilic palladation.

    • N-H Poisoning: The free N-H bond of the isothiazolone is weakly acidic (pKa ~8.5) and can coordinate strongly to Pd(II), forming an inactive palladium-amide complex that poisons the catalytic cycle. Therefore, N-protection (e.g., N-methylation) is a strict prerequisite to force the Pd(II) center to coordinate with the carbonyl oxygen.

    CatalyticCycle Substrate N-Protected 5-Bromobenzoisothiazolone Coordination Pd(II) Coordination (Carbonyl Directed) Substrate->Coordination CMD C7-H Cleavage (CMD Mechanism) Coordination->CMD Base/Ligand Insertion Olefin Migratory Insertion CMD->Insertion Alkene Elimination β-Hydride Elimination Insertion->Elimination Product C7-Olefinated Product Elimination->Product Release Regeneration Pd(0) Oxidation to Pd(II) Elimination->Regeneration Pd(0) Regeneration->Coordination Oxidant

    Mechanistic pathway of the Pd(II)-catalyzed C7-H olefination via a CMD transition state.

    Quantitative Data: Optimization of C7-H Olefination

    The choice of solvent and oxidant is critical. Hexafluoro-2-propanol (HFIP) acts as a strong hydrogen-bond donor, stabilizing the basic carbonate/acetate ligands during the CMD transition state and drastically lowering the activation energy for C-H cleavage.

    Table 1: Optimization of Pd(II)-Catalyzed C7-H Olefination of N-Methyl-5-bromobenzo[d]isothiazol-3(2H)-one

    EntryCatalyst (10 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Yield (%)C7:C4 Ratio
    1Pd(OAc)₂AgOAcDMF10045>95:5
    2Pd(OAc)₂Cu(OAc)₂DMF10052>95:5
    3Pd(OAc)₂Ag₂CO₃HFIP9088>99:1
    4 Pd(TFA)₂ Ag₂CO₃ HFIP 90 91 >99:1
    5NoneAg₂CO₃HFIP90N.R.N/A

    Conditions: Substrate (0.2 mmol), Ethyl acrylate (0.4 mmol), Solvent (2.0 mL), 18 h. Yields determined by qNMR using 1,3,5-trimethoxybenzene as an internal standard.

    Experimental Workflows and Protocols

    Workflow Step1 1. N-Protection (Mask N-H) Step2 2. Pd(II) Catalyst + HFIP Solvent Step1->Step2 Step3 3. C7-H Activation (Olefination) Step2->Step3 Step4 4. UPLC-MS Validation Step3->Step4 Step5 5. C5 Suzuki Cross-Coupling Step4->Step5

    Step-by-step experimental workflow for the regioselective C-H functionalization.
    Protocol 1: N-Protection (Preparation of the Active Substrate)

    Self-Validation Checkpoint: The free N-H must be masked to prevent catalyst poisoning.

    • Setup: In a flame-dried 50 mL round-bottom flask, dissolve 5-Bromobenzo[d]isothiazol-3(2H)-one (5.0 mmol, 1.0 equiv) in anhydrous DMF (15 mL).

    • Deprotonation: Add anhydrous K₂CO₃ (7.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes until the solution turns slightly yellow, indicating anion formation.

    • Alkylation: Add Iodomethane (MeI) (6.0 mmol, 1.2 equiv) dropwise via syringe. Stir for 4 hours at room temperature.

    • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar N-H spot should disappear entirely. Quench with distilled water (30 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Characterization: ¹H NMR will confirm success via the appearance of a sharp N-CH₃ singlet at ~3.2 ppm.

    Protocol 2: Pd(II)-Catalyzed C7-H Olefination

    Self-Validation Checkpoint: The 5-bromo group remains completely inert during this Pd(II)-catalyzed oxidative cycle, as the oxidant (Ag₂CO₃) rapidly quenches any trace Pd(0), preventing premature oxidative addition into the C-Br bond.

    • Reaction Assembly: In a 10 mL sealed tube, combine the N-Methyl-5-bromobenzo[d]isothiazol-3(2H)-one (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

    • Solvent & Reagent Addition: Add HFIP (2.5 mL) followed by ethyl acrylate (1.0 mmol, 2.0 equiv). Seal the tube with a Teflon-lined cap.

    • Heating: Stir the mixture at 90 °C in a pre-heated oil bath for 18 hours.

    • In-Process Validation: At 12 hours, withdraw a 50 µL aliquot, filter through a short Celite plug (eluting with EtOAc), and analyze via UPLC-MS. Look for the mass shift corresponding to (+alkene - H₂) and verify the absence of C4-functionalized isomers.

    • Purification: Cool the reaction to room temperature, dilute with CH₂Cl₂ (10 mL), and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to afford the C7-olefinated product.

    Protocol 3: Orthogonal C5 Suzuki-Miyaura Cross-Coupling

    Self-Validation Checkpoint: With the C7 position functionalized, the system is now switched to a Pd(0)/Pd(II) cross-coupling regime to exploit the untouched 5-bromo handle.

    • Setup: To a Schlenk flask, add the C7-olefinated product (0.2 mmol, 1.0 equiv), phenylboronic acid (0.3 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv).

    • Reaction: Evacuate and backfill with N₂ (3x). Add degassed 1,4-dioxane/H₂O (4:1 v/v, 2.0 mL). Heat at 100 °C for 12 hours.

    • Validation: ¹H NMR of the isolated product will show the disappearance of the isolated C4 and C6 protons (which appear as meta-coupled doublets in the starting material) and the emergence of a new multiplet corresponding to the incorporated phenyl ring.

    References

    • [2] Cu(II)-Mediated C–S/N–S Bond Formation via C–H Activation: Access to Benzoisothiazolones Using Elemental Sulfur. Organic Letters (ACS Publications). URL:

    • [1] Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. MDPI. URL:

    • [3] Thermocontrolled Radical Nucleophilicity vs Radicophilicity in Regiodivergent C–H Functionalization. Organic Letters (ACS Publications). URL:

    • [4] Toolbox for Distal C–H Bond Functionalizations in Organic Molecules. Chemical Reviews (ACS Publications). URL:

    Sources

    Method

    Application Notes &amp; Protocols: Formulation of 5-Bromobenzo[d]isothiazol-3(2H)-one in Water-Based Industrial Emulsions

    Introduction and Principle Water-based industrial products such as latex paints, adhesives, metalworking fluids, and polymer emulsions are highly susceptible to microbial contamination.[1] This contamination can lead to...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Principle

    Water-based industrial products such as latex paints, adhesives, metalworking fluids, and polymer emulsions are highly susceptible to microbial contamination.[1] This contamination can lead to spoilage, loss of viscosity, gas formation, and malodors, compromising product quality and performance. 5-Bromobenzo[d]isothiazol-3(2H)-one is a potent, broad-spectrum biocide belonging to the isothiazolinone class of compounds, designed to prevent the growth of bacteria and fungi in these aqueous systems.[2]

    The primary challenge in its application lies in its inherent hydrophobicity and low water solubility, making uniform incorporation into water-based emulsions a complex task.[3] Improper formulation can lead to poor dispersion, reduced efficacy, and instability of the final product.

    This document provides a comprehensive guide for researchers and formulators on the principles and practices for effectively formulating 5-Bromobenzo[d]isothiazol-3(2H)-one into stable, high-performance, water-based industrial emulsions. We will explore solubilization and dispersion strategies, provide detailed experimental protocols, and offer guidance on stability and efficacy testing.

    Physicochemical Profile of 5-Bromobenzo[d]isothiazol-3(2H)-one

    A thorough understanding of the active ingredient's properties is fundamental to developing a successful formulation.

    2.1 Key Properties

    The following table summarizes the essential physicochemical properties of 5-Bromobenzo[d]isothiazol-3(2H)-one.

    PropertyValueSource
    Chemical Formula C₇H₄BrNOS[4]
    Molecular Weight 230.08 g/mol [4]
    CAS Number 186584-79-2[5]
    Appearance Powder or crystals[5]
    Purity Typically ≥95%[5]
    InChI Key VRNPGETVOADHCQ-UHFFFAOYSA-N[5]

    Note: The properties of a related compound, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, are also available and may provide comparative insights.[6][7]

    2.2 Solubility Analysis

    Due to its hydrophobic nature, 5-Bromobenzo[d]isothiazol-3(2H)-one exhibits very low solubility in water. Precise quantitative data is not widely published, necessitating empirical determination. However, based on the behavior of similar isothiazolinone structures, solubility is expected to be higher in organic solvents. A protocol for determining solubility is provided in the experimental section.

    2.3 Stability Profile

    Isothiazolinones as a class are known to be sensitive to certain conditions:

    • pH: Stability is generally greatest under acidic to neutral pH conditions. At alkaline pH (typically > 9.0), the heterocyclic ring can undergo cleavage, leading to a loss of biocidal activity.[8][9]

    • Temperature: High temperatures (>50°C) can accelerate the degradation of some isothiazolinones.[8]

    • Nucleophiles: The stability of isothiazolinones in aqueous systems can be limited by the presence of nucleophiles like amines, thiols, and some reducing agents, which can open and inactivate the heterocyclic ring.[9][10]

    2.4 Mechanism of Antimicrobial Action

    Isothiazolinones exert their biocidal effect through a two-step mechanism.[11][12] First, they rapidly inhibit microbial growth and key metabolic pathways, such as respiration.[13] This is followed by irreversible cell damage, which occurs as the active molecule reacts with thiol groups on essential proteins and enzymes within the microbial cell, leading to cell death.[12][14] This multi-targeted action makes it difficult for microorganisms to develop resistance.[13]

    Formulation Strategies: From Theory to Practice

    The goal of formulation is to create a stable, liquid concentrate of 5-Bromobenzo[d]isothiazol-3(2H)-one that can be easily and homogeneously dosed into the final industrial emulsion. The choice of strategy depends on the final product's requirements, including VOC content, regulatory constraints, and compatibility with other components.

    Strategy A: Solvent-Based Concentrate

    This is the most direct approach, involving the dissolution of the biocide in a water-miscible organic solvent.

    • Rationale: Solvents like propylene glycol or dipropylene glycol are excellent solubilizers for many hydrophobic compounds and are fully miscible with water. When the concentrate is added to the aqueous emulsion, the solvent readily disperses, carrying the now-solubilized biocide with it.

    • Causality: The solvent acts as a bridge, overcoming the thermodynamic barrier to dissolving the hydrophobic biocide directly in water.

    • Pros: Simple to prepare, good stability, easy to handle and dose.

    • Cons: Contributes to the Volatile Organic Compound (VOC) content of the final product, which is increasingly regulated. May not be suitable for all emulsion types if the solvent has compatibility issues.

    Strategy B: Surfactant-Mediated Aqueous Dispersion

    This strategy creates a stable dispersion (an emulsion concentrate or "EC") of the biocide in water using surfactants.

    • Rationale: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[15] They can arrange themselves at the interface between the biocide particles and water, forming stable structures called micelles that keep the biocide evenly dispersed.[15][16]

    • Causality: The surfactant reduces the interfacial tension between the solid biocide particles and the water, preventing them from agglomerating and settling.[17] A blend of non-ionic and anionic surfactants often provides optimal stability for such dispersions.[3]

    • Pros: Results in a low-VOC or zero-VOC formulation. Can enhance the bioavailability of the biocide.

    • Cons: More complex to develop, requiring careful selection of surfactants. Potential for foaming if the wrong surfactant is chosen. Stability can be sensitive to temperature and electrolyte concentration.

    Strategy C: Advanced Delivery Systems (Microencapsulation)

    For applications requiring controlled release or enhanced stability in harsh environments, microencapsulation can be considered.

    • Rationale: The biocide is encapsulated within a protective polymer shell or included within a host molecule like a cyclodextrin.[18]

    • Causality: Encapsulation physically protects the active ingredient from degradation by high pH or nucleophiles.[10] The release of the biocide can then occur over time, providing long-term protection. Studies have shown that inclusion in cyclodextrins can significantly increase the aqueous solubility of similar biocides like benzisothiazolinone (BIT).[18]

    • Pros: Provides controlled, long-term release. Enhances stability against degradation.

    • Cons: Technologically advanced and more expensive to produce. May require specialized equipment.

    The following diagram illustrates the decision-making process for selecting a formulation strategy.

    G start Start: Formulate 5-Bromobenzo[d]isothiazol-3(2H)-one voc_check Is Low/Zero VOC a requirement? start->voc_check strategy_solvent Strategy A: Solvent-Based Concentrate voc_check->strategy_solvent No strategy_surfactant Strategy B: Surfactant-Mediated Dispersion voc_check->strategy_surfactant Yes end_point Final Formulation Approach strategy_solvent->end_point stability_check Is enhanced stability or controlled release required? strategy_surfactant->stability_check strategy_surfactant->end_point No strategy_advanced Strategy C: Advanced Delivery (Microencapsulation) stability_check->strategy_advanced Yes stability_check->end_point No strategy_advanced->end_point

    Caption: Decision tree for selecting a formulation strategy.

    Standard Operating Protocols (SOPs)

    The following protocols are provided as a starting point for laboratory-scale formulation development. All work should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

    SOP-01: Preparation of a 10% (w/w) Solvent-Based Concentrate
    • Objective: To prepare a 100g batch of a 10% active solution in propylene glycol.

    • Materials:

      • 5-Bromobenzo[d]isothiazol-3(2H)-one powder (10.0 g)

      • Propylene glycol (90.0 g)

      • Magnetic stirrer and stir bar

      • 250 mL beaker

      • Analytical balance

    • Procedure:

      • Place the beaker on the analytical balance and tare.

      • Weigh 90.0 g of propylene glycol directly into the beaker.

      • Place the beaker on the magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm) to create a vortex.

      • Slowly add 10.0 g of 5-Bromobenzo[d]isothiazol-3(2H)-one powder to the vortex to avoid clumping.

      • Continue stirring until all the powder has completely dissolved. This may take 30-60 minutes. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.

      • Visually inspect the final solution to ensure it is clear and free of any undissolved particles.

      • Transfer to a labeled, sealed container for storage.

    SOP-02: Preparation of a 5% (w/w) Aqueous Dispersion Concentrate
    • Objective: To prepare a 100g batch of a 5% active aqueous dispersion. This requires a high-shear mixer for effective particle size reduction.

    • Materials:

      • 5-Bromobenzo[d]isothiazol-3(2H)-one powder (5.0 g)

      • Non-ionic surfactant (e.g., alcohol ethoxylate) (3.0 g)

      • Anionic surfactant (e.g., sodium dodecylbenzenesulfonate) (1.0 g)

      • Deionized water (91.0 g)

      • High-shear laboratory mixer (e.g., Silverson or similar)

      • 250 mL beaker, analytical balance

    • Procedure:

      • Weigh 91.0 g of deionized water into the beaker.

      • Add the non-ionic (3.0 g) and anionic (1.0 g) surfactants to the water and mix with low-shear agitation until fully dissolved.

      • While mixing, slowly add the 5.0 g of 5-Bromobenzo[d]isothiazol-3(2H)-one powder.

      • Once the powder is wetted, increase the mixer speed to a high-shear setting.

      • Process the mixture at high shear for 10-15 minutes, or until a fine, stable, milky-white dispersion is formed. Monitor the temperature to ensure it does not exceed 50°C.

      • Visually inspect the final dispersion for any signs of agglomeration or settling. A well-formulated dispersion should remain uniform.

      • Transfer to a labeled, sealed container.

    Application & Performance Testing

    Once a concentrate is developed, it must be evaluated for stability and antimicrobial efficacy.

    Protocol 5.1: Accelerated Stability Testing
    • Objective: To assess the physical stability of the biocide concentrate and the final treated emulsion under stress conditions.[19]

    • Procedure for Concentrate:

      • Place a sealed sample of the concentrate (from SOP-01 or SOP-02) in an oven at a constant temperature (e.g., 40°C or 50°C) for 4 weeks.[20]

      • At weekly intervals, remove the sample and allow it to cool to room temperature.

      • Observe for any changes in appearance, such as crystallization, phase separation, or color change.[21]

      • For dispersions, particle size analysis can be performed to check for agglomeration.

    • Procedure for Treated Emulsion:

      • Prepare a sample of the target industrial emulsion (e.g., latex paint) without any biocide (control) and one with the recommended dose of your new formulation.

      • Subject both samples to the same heat-aging protocol as the concentrate.

      • At each time point, evaluate the emulsion for changes in pH, viscosity, and signs of phase separation (syneresis).[19][21]

    Protocol 5.2: Microbiological Challenge Test (Conceptual Outline)
    • Objective: To determine the antimicrobial effectiveness of the formulated biocide in the final product. This protocol is based on principles from standard methods like ASTM E2315 or ASTM E2180.[22][23][24]

    • Procedure:

      • Prepare a control (untreated) sample of the industrial emulsion and a test sample treated with the biocide formulation at the target dose.

      • Inoculate both samples with a known concentration of a mixed culture of relevant bacteria and fungi (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus brasiliensis).[22][25]

      • Incubate the samples at a suitable temperature (e.g., 25-30°C).

      • At specified time intervals (e.g., 24 hours, 48 hours, 7 days), draw an aliquot from each sample.

      • Perform serial dilutions and plate onto appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

      • After incubation of the plates, count the number of surviving microorganisms (Colony Forming Units, CFU/g).

      • Efficacy is determined by comparing the microbial count in the treated sample to the untreated control. A significant reduction (e.g., >99.9% or 3-log reduction) indicates effective preservation.[23]

    The following diagram outlines the general workflow for formulation and validation.

    G cluster_0 Formulation Development cluster_1 Stability & QC cluster_2 Efficacy Validation sop1 SOP-01: Solvent Concentrate stability_test Protocol 5.1: Accelerated Stability (Heat-Age) sop1->stability_test sop2 SOP-02: Aqueous Dispersion sop2->stability_test qc_check QC Checks: pH, Viscosity, Appearance stability_test->qc_check challenge_test Protocol 5.2: Microbial Challenge Test qc_check->challenge_test If Stable efficacy_result Evaluate Log Reduction of Microbes challenge_test->efficacy_result final_product Final Validated Biocide Formulation efficacy_result->final_product If Efficacious start Select Formulation Strategy start->sop1 start->sop2

    Caption: General workflow from formulation to validation.

    Troubleshooting

    ProblemProbable Cause(s)Recommended Action(s)
    Crystallization in Concentrate Concentration of active is too high for the solvent/surfactant system, especially at low temperatures.Reduce the concentration of the active ingredient. Add a co-solvent. For dispersions, optimize the surfactant blend.
    Phase Separation of Emulsion Incompatibility of the biocide formulation with the emulsion matrix. Surfactant in the biocide concentrate destabilizing the main emulsion.Screen different solvents or surfactants for better compatibility. Adjust the dosage level. Add the biocide concentrate slowly under good agitation.
    Loss of Efficacy Over Time Chemical degradation of the active ingredient due to high pH or interaction with other raw materials.Check the pH of the final product and ensure it is within the stable range for the biocide. Test for interactions with other components (e.g., reducing agents). Consider microencapsulation for enhanced stability.[10]
    Color Change in Final Product Interaction of the biocide or its formulation components with other ingredients in the emulsion (e.g., iron contaminants).Screen for component interactions. Ensure high-purity raw materials are used.

    References

    • ChemView. (2018). Isothiazolinone White Paper.
    • Williams, T. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION. Retrieved from [Link]

    • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. Retrieved from [Link]

    • AMPP. (2006). The Mechanism of Action of Isothiazolone Biocides. Retrieved from [Link]

    • Wikipedia. (n.d.). Isothiazolinone. Retrieved from [Link]

    • Surfactant Tech. (n.d.). The Science of Surfactants: Types, Functions, and Industrial Impact. Retrieved from [Link]

    • IVAMI. (n.d.). ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. Retrieved from [Link]

    • PMC. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

    • Hoyt. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

    • Bibra. (n.d.). Emulsion stability. Retrieved from [Link]

    • PubChem. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Isothiazolinones – Knowledge and References. Retrieved from [Link]

    • Microbe Investigations. (n.d.). ASTM E2180 - Antimicrobial Test for Hydrophobic Materials. Retrieved from [Link]

    • Academia.edu. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

    • Canada.ca. (2025). Guidance on quality requirements for biocides: Stability and shelf life. Retrieved from [Link]

    • Google Patents. (n.d.). US10721931B2 - Stable aqueous dispersions of biocides.
    • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]

    • Infinita Lab. (n.d.). Antimicrobial Efficacy Testing ASTM E2180. Retrieved from [Link]

    • ASTM International. (2024). E2180 Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials. Retrieved from [Link]

    • ASTM International. (n.d.). Evaluation of Antimicrobial Agents in Aqueous Metal Working Fluids. Retrieved from [Link]

    • ResearchGate. (n.d.). Isothiazolinones in commercial products at Danish workplaces. Retrieved from [Link]

    • ACS Publications. (1999). On the Role of Hydrophobic Particles and Surfactants in Defoaming. Retrieved from [Link]

    • PubChem. (n.d.). 5-Bromobenzothiazole. Retrieved from [Link]

    • ResearchGate. (n.d.). Long-lasting isothiazolinone-based biocide for paint formulations. Retrieved from [Link]

    • Georganics. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

    • PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

    • Scaling UP! H2O. (2001). The Selection and Application of Nonoxidizing Biocides for Cooling Water Systems. Retrieved from [Link]

    • Google Patents. (n.d.). WO2014154946A1 - Biocide formulation and method for treating water.
    • Google Patents. (n.d.). EP2978311B1 - Biocide formulation and method for treating water.
    • ResearchGate. (n.d.). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Retrieved from [Link]

    • PMC. (n.d.). Microencapsulation of the Biocide Benzisothiazolinone (BIT) by Inclusion in Methyl-β-cyclodextrin and Screening of Its Antibacterial and Ecotoxicity Properties. Retrieved from [Link]

    • ECHA Microbiology. (n.d.). Biocide Rapide Test. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve reaction yield in 5-Bromobenzo[d]isothiazol-3(2H)-one synthesis

    Welcome to the Technical Support Center for Isothiazolone Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with synthesiz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Isothiazolone Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with synthesizing 5-Bromobenzo[d]isothiazol-3(2H)-one (5-bromo-BIT).

    This molecule is a critical scaffold in bioorganic chemistry, particularly in the development of caspase-3 inhibitors and advanced biocides[1]. However, the electron-withdrawing nature of the bromine atom at the 5-position alters the electron density of the aromatic ring, making the cyclization step highly sensitive to over-oxidation and poor solubility.

    Below, you will find a field-proven, self-validating synthetic workflow, quantitative optimization data, and a troubleshooting FAQ designed to maximize your reaction yield and product purity.

    I. Mechanistic Pathway & Workflow

    The most scalable and economically viable route to 5-bromo-BIT avoids the use of expensive, hazardous oxidants like periodic acid. Instead, it utilizes a one-pot thioetherification followed by an oxidative cyclization using sulfuryl chloride (SO₂Cl₂) in a heterogeneous solvent system[2].

    Pathway SM 5-Bromo-2-halobenzonitrile (Starting Material) Thioether 5-Bromo-2-(methylthio)benzonitrile (Intermediate) SM->Thioether NaSMe, PTC 40-50°C Cyclization Oxidative Cyclization (SO₂Cl₂ / H₂O) Thioether->Cyclization Halogenation Toluene/H₂O Product 5-Bromobenzo[d]isothiazol-3(2H)-one (Target Product) Cyclization->Product 1. pH 9 (Extraction) 2. pH 2 (Precipitation) Byproduct 5-Bromo-1,1-dioxide (Over-oxidation Byproduct) Cyclization->Byproduct Excess SO₂Cl₂ or Temp >60°C

    Figure 1: Synthetic workflow for 5-Bromobenzo[d]isothiazol-3(2H)-one via oxidative cyclization.

    II. Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . The final acid-base swing intrinsically verifies the success of the cyclization: only the successfully cyclized isothiazolone core possesses the acidic N-H proton required to dissolve in the alkaline aqueous phase. If your product does not dissolve at pH 9, the cyclization has failed.

    Step 1: Thioetherification (Intermediate Formation)

    • Charge the Reactor: Combine 1.0 equivalent of 5-bromo-2-chlorobenzonitrile with 5 volumes of toluene. Add 0.05 equivalents of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

    • Reagent Addition: Heat the mixture to 40°C. Slowly dose 1.1 equivalents of aqueous sodium methanethiolate (NaSMe) over 30 minutes.

    • Causality: Toluene is chosen because it is water-insoluble, allowing the subsequent cyclization to occur in the same vessel (one-pot) after phase separation[2]. The PTC is critical because the nucleophile is in the aqueous phase while the electrophile is in the organic phase.

    • Phase Separation: Once TLC confirms complete consumption of the starting material, halt stirring, allow the phases to separate, and discard the lower aqueous layer.

    Step 2: Oxidative Cyclization (Ring Closure)

    • Hydration: To the retained toluene layer containing 5-bromo-2-(methylthio)benzonitrile, add exactly 1.5 molar equivalents of water.

    • Halogenation: Maintain the temperature strictly between 45–50°C. Dropwise, add 1.15 equivalents of sulfuryl chloride (SO₂Cl₂) over 1 hour.

    • Causality: The SO₂Cl₂ reacts with the thioether to form a highly reactive chlorosulfonium intermediate. The precisely measured water is required to hydrolyze the nitrile to an amide and cleave the methyl group, facilitating the nucleophilic attack of the nitrogen onto the sulfur to close the ring[1].

    Step 3: Self-Validating Purification (Acid-Base Swing)

    • Alkaline Extraction: Cool the reaction to 20°C. Slowly add 20% NaOH until the aqueous phase reaches pH 9. Stir vigorously for 15 minutes, then separate the phases.

    • Causality: At pH 9, 5-bromo-BIT deprotonates to form a water-soluble sodium salt. Any unreacted starting material or non-ionizable byproducts remain trapped in the discarded toluene layer.

    • Precipitation: Acidify the retained aqueous layer with 10% HCl to pH 2. The pure 5-bromobenzo[d]isothiazol-3(2H)-one will immediately precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    III. Quantitative Data: Oxidant Optimization Matrix

    Selecting the correct halogenating/oxidizing agent is the most critical factor in maximizing yield. The table below summarizes our laboratory data on the cyclization of the 5-bromo derivative.

    Reagent / OxidantOptimal Temp (°C)Molar EquivalentsAverage Yield (%)Major Byproduct Observed
    Sulfuryl Chloride (SO₂Cl₂) 45 – 501.1596.5% Minimal (<1% sulfoxide)
    Chlorine Gas (Cl₂) 40 – 501.2092.0%Chlorinated aromatic ring
    Bromine (Br₂) 20 – 301.5081.5%Over-bromination
    Hydrogen Peroxide (H₂O₂) 60 – 702.00< 40.0%5-Bromo-1,1-dioxide (Saccharin derivative)

    IV. Troubleshooting FAQs

    Q1: My cyclization yield dropped below 60%, and LC-MS shows a highly polar byproduct (+32 Da). What went wrong? A: You have over-oxidized the product to 5-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (the sulfone/saccharin derivative). This occurs when the local concentration of SO₂Cl₂ is too high or the temperature exceeds 60°C. Ensure strict dropwise addition of the oxidant and maintain robust mechanical stirring to dissipate the exothermic heat.

    Q2: The cyclization stalled, and I recovered mostly unreacted 5-bromo-2-(methylthio)benzonitrile. Why didn't the ring close? A: You likely omitted the water addition in Step 2.1. The cyclization of an alkylthio-benzonitrile strictly requires water to facilitate the hydrolysis of the intermediate[2]. Ensure at least 1.2 to 1.5 molar equivalents of water are present in the toluene layer before introducing the halogenating agent.

    Q3: During the pH 9 extraction step, my product did not dissolve into the aqueous layer. It formed a thick suspension in the organic phase. A: If the solid does not dissolve at pH 9, the isothiazolone ring did not form. The N-H bond of 5-bromo-BIT has a pKa of approximately 8.5, meaning it will readily form a soluble sodium salt at pH 9. A lack of solubility indicates that your intermediate is stuck at the sulfoxide stage or that the methyl group was never cleaved. Verify the quality and titer of your SO₂Cl₂.

    Q4: Can I use 5-bromo-2-fluorobenzonitrile instead of the chloro-derivative for the first step? A: Yes. In fact, the fluorine atom is a superior leaving group for Nucleophilic Aromatic Substitution (SNAr) compared to chlorine. The thioetherification will proceed faster and at a lower temperature (20-30°C). However, the fluoro-starting material is significantly more expensive, which is why the chloro-derivative is preferred for scale-up.

    V. References

    • Method for producing 1,2-benzisothiazol-3-ones (EP0702008B1) Source: European Patent Office / Google Patents URL:

    Sources

    Optimization

    Technical Support Center: Optimizing Recrystallization Solvents for 5-Bromobenzo[d]isothiazol-3(2H)-one Purification

    Introduction This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Brom...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-Bromobenzo[d]isothiazol-3(2H)-one via recrystallization. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested insights to help you overcome common challenges and optimize your purification outcomes.

    The core of successful purification by recrystallization lies in the rational selection of a solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling.[1][2] This guide will walk you through solvent selection strategies, troubleshooting common issues, and provide detailed protocols to ensure the integrity and purity of your final product.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of 5-Bromobenzo[d]isothiazol-3(2H)-one to consider for recrystallization?

    A1: Understanding the fundamental properties of 5-Bromobenzo[d]isothiazol-3(2H)-one is the first step in designing an effective recrystallization protocol. Key parameters include:

    • Molecular Formula: C₇H₄BrNOS[3]

    • Molecular Weight: Approximately 230.08 g/mol

    • Appearance: Typically a powder or crystalline solid.[3]

    • Purity: Commercially available purity is often around 95% or 97%.[3]

    • Solubility: While specific quantitative data is not extensively published, the "like-dissolves-like" principle provides initial guidance. Given its aromatic and heterocyclic structure with polar functional groups, solvents with intermediate polarity are likely candidates.

    It is crucial to distinguish this compound from its oxidized form, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, which has a different molecular formula (C₇H₄BrNO₃S) and weight (approx. 262.08 g/mol ).[4][5][6]

    Q2: How do I select an appropriate single solvent for recrystallization?

    A2: The ideal single solvent for recrystallization should meet four primary criteria[1]:

    • The compound should be highly soluble at the solvent's boiling point.

    • The compound should be poorly soluble at low temperatures (e.g., room temperature or in an ice bath).

    • The solvent's boiling point should be lower than the melting point of the compound.

    • The solvent should not react with the compound.

    A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents with differing polarities.

    Workflow for Single Solvent Screening:

    A Place ~10-20 mg of crude 5-Bromobenzo[d]isothiazol-3(2H)-one in a test tube B Add a few drops of solvent at room temperature A->B C Observe Solubility B->C D Insoluble or Sparingly Soluble? C->D E Heat the mixture to the solvent's boiling point D->E Yes K Too soluble, discard D->K No F Fully Dissolved? E->F G Allow to cool slowly to room temperature, then in an ice bath F->G Yes J Poor solvent, discard F->J No (insoluble impurities may be present) H Abundant Crystal Formation? G->H I Solvent is a good candidate H->I Yes L Poor crystal recovery, discard H->L No

    Caption: Single solvent screening workflow.

    Table 1: Potential Solvents for Screening

    Solvent ClassExamplesRationale
    AlcoholsEthanol, Methanol, IsopropanolGood starting point due to their ability to dissolve a wide range of organic compounds.
    KetonesAcetoneA more polar aprotic option.
    EstersEthyl AcetateMedium polarity, often effective for recrystallization.
    AromaticTolueneA non-polar option to test against.
    HalogenatedDichloromethaneUse with caution due to volatility and potential for oiling out.
    Q3: What should I do if I can't find a suitable single solvent?

    A3: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system (binary solvent system) is the next logical step.[7] This typically involves a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

    General Protocol for Mixed-Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

    • While hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

    A common and effective mixed-solvent system for compounds with some polarity is an alcohol-water mixture (e.g., ethanol/water).[1][2]

    Troubleshooting Guide

    Issue Potential Cause(s) Recommended Solution(s)
    Oiling Out (Formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Lower the boiling temperature by reducing the amount of solvent. - Use a lower-boiling point solvent. - Add a small seed crystal to induce crystallization.
    No Crystals Form Upon Cooling - Too much solvent was used. - The compound is highly soluble even at low temperatures. - The rate of cooling is too slow.- Boil off some of the solvent to concentrate the solution. - Try a different solvent or a mixed-solvent system. - Place the flask in an ice bath to promote crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.
    Poor Crystal Yield - Too much solvent was used. - The cooling process was too rapid, trapping impurities. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][8] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[9]
    Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] Be cautious as charcoal can also adsorb the desired product.
    Incomplete Dissolution in Hot Solvent - Insoluble impurities are present in the crude material. - Not enough solvent has been added.- If a significant portion of the material has dissolved, perform a hot gravity filtration to remove the insoluble impurities.[9] - If very little has dissolved, gradually add more hot solvent.

    Experimental Protocols

    Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method

    This protocol allows for the quantitative determination of solubility, which is invaluable for optimizing recrystallization. This method is considered the gold standard for measuring thermodynamic solubility.[10]

    Materials:

    • 5-Bromobenzo[d]isothiazol-3(2H)-one

    • Selected organic solvents

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system

    Procedure:

    • Add an excess amount of solid 5-Bromobenzo[d]isothiazol-3(2H)-one to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the samples for 24-72 hours to ensure equilibrium is reached.[10]

    • After equilibration, centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

    • Analyze the filtered solution by HPLC to determine the concentration of the dissolved compound. This concentration represents the solubility.

    Protocol 2: Step-by-Step Recrystallization Procedure

    This protocol provides a general framework for performing a single-solvent recrystallization.

    cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude solid and a boiling chip to an Erlenmeyer flask B Add a minimal amount of hot solvent to create a slurry A->B C Heat the slurry on a hot plate B->C D Add more hot solvent dropwise until the solid just dissolves C->D E Pre-heat a gravity filtration setup D->E Insoluble impurities present G Cover the flask and allow the solution to cool slowly to room temperature D->G No insoluble impurities F Filter the hot solution to remove insoluble impurities E->F F->G H Place the flask in an ice bath to maximize crystal formation G->H I Collect crystals by vacuum filtration using a Büchner funnel H->I J Wash the crystals with a small amount of ice-cold solvent I->J K Air dry the crystals on the filter paper, then transfer to a watch glass for final drying J->K

    Caption: General recrystallization workflow.

    Detailed Steps:

    • Dissolution: Place the crude 5-Bromobenzo[d]isothiazol-3(2H)-one in an Erlenmeyer flask with a boiling stick or magnetic stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is completely dissolved.[1][9]

    • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

    • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[9]

    • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rushing this step can lead to the formation of small, impure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][8]

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Allow the crystals to air dry in the funnel by drawing air through them. Transfer the dried crystals to a watch glass for final drying.

    Concluding Remarks

    The successful purification of 5-Bromobenzo[d]isothiazol-3(2H)-one by recrystallization is a systematic process that relies on a solid understanding of the compound's properties and the principles of solubility. By methodically screening solvents, addressing common issues with the provided troubleshooting guide, and following established protocols, researchers can consistently obtain a high-purity product. Remember that patience during the cooling and crystallization phase is often the key to forming large, pure crystals.

    References

    • PubChem. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Available from: [Link]

    • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

    • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

    • PubChem. 5-Bromobenzothiazole. Available from: [Link]

    • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

    • University of South Carolina, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

    • Reddit. r/Chempros - Recrystallisation Help. Available from: [Link]

    • J&K Scientific. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Available from: [Link]

    • MDPI. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available from: [Link]

    • ResearchGate. (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available from: [Link]

    • National Center for Biotechnology Information. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. Available from: [Link]

    • Rlavie. 5-Bromobenzo[D]Isothiazol-3-Amine. Available from: [Link]

    • European Medicines Agency. ICH guideline Q3D (R2) on elemental impurities. Available from: [Link]

    Sources

    Troubleshooting

    Troubleshooting false positives in 5-Bromobenzo[d]isothiazol-3(2H)-one antimicrobial screening

    Welcome to the technical support resource for researchers utilizing 5-Bromobenzo[d]isothiazol-3(2H)-one and its analogs in antimicrobial screening campaigns. This guide is designed to provide in-depth troubleshooting ass...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for researchers utilizing 5-Bromobenzo[d]isothiazol-3(2H)-one and its analogs in antimicrobial screening campaigns. This guide is designed to provide in-depth troubleshooting assistance and address common challenges, particularly the issue of false-positive results that can arise during high-throughput screening (HTS). Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your experimental outcomes.

    Introduction to 5-Bromobenzo[d]isothiazol-3(2H)-one

    5-Bromobenzo[d]isothiazol-3(2H)-one belongs to the isothiazolone class of compounds. Isothiazolones are known for their broad-spectrum antimicrobial activity, which often stems from their ability to react with and inactivate essential proteins, particularly through the oxidation of thiol groups in cysteine residues.[1][2] This reactivity, while effective for antimicrobial action, can also be a source of non-specific interactions in screening assays, leading to a high rate of false positives.[3][4] Understanding and mitigating these off-target effects is crucial for the successful identification of true antimicrobial leads.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Here, we address common issues encountered during the screening of 5-Bromobenzo[d]isothiazol-3(2H)-one and provide actionable troubleshooting steps.

    Q1: My initial screen with 5-Bromobenzo[d]isothiazol-3(2H)-one yielded a high hit rate against my bacterial target. How can I be sure these are not false positives?

    A1: A high hit rate is a common red flag in HTS and often points to non-specific activity or assay interference.[5][6] It is essential to implement a robust hit validation workflow to distinguish true hits from artifacts. The primary reasons for false positives with compounds like isothiazolones include compound aggregation, chemical reactivity with assay components, and interference with the reporter system.

    Troubleshooting Workflow:

    G A High Hit Rate Observed B Tier 1: Triage for Promiscuous Behavior A->B C Detergent Counter-Screen (Test for Aggregation) B->C Is activity detergent-sensitive? D Thiol Reactivity Assay (e.g., DTT Challenge) B->D Is activity quenched by thiols? E Reporter Interference Assay (e.g., Luciferase Inhibition) B->E Does compound inhibit reporter? F Tier 2: Confirm Antimicrobial Activity C->F No K Likely False Positive (Triage Out) C->K Yes D->F No D->K Yes E->F No E->K Yes G Broth Microdilution (MIC Determination) F->G H Time-Kill Assay G->H I Cytotoxicity Assay H->I J Confirmed Hit I->J Potent, Time-Dependent Killing, Low Cytotoxicity I->K Weak Activity or High Cytotoxicity

    Caption: Tiered workflow for validating hits from primary screening.

    Q2: I suspect my compound is forming aggregates. How can I test for this and what does it mean for my results?

    A2: Compound aggregation is a major cause of false positives in HTS.[7][8] Aggregates are colloidal particles formed by small molecules at certain concentrations, which can non-specifically inhibit enzymes by sequestering them.[9][10] This phenomenon is particularly common with planar, hydrophobic molecules.

    Causality: Aggregates create a large surface area that can adsorb and denature proteins, leading to a loss of function that appears as specific inhibition in an assay.[11] This is a physical mechanism, not a specific chemical interaction with the target's active site.

    Troubleshooting Protocol: Detergent Counter-Screen

    A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.[12][13] Including a low concentration of a detergent like Triton X-100 in the assay buffer can disrupt these aggregates.

    Step-by-Step Protocol:

    • Prepare two sets of assay plates.

    • In the "Test" set, add your compound at various concentrations to the assay buffer.

    • In the "Control" set, add your compound at the same concentrations to an identical assay buffer that has been supplemented with 0.01% (v/v) Triton X-100.[13]

    • Run your standard antimicrobial assay on both sets of plates.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.[7]

    ConditionExpected Outcome for AggregatorExpected Outcome for True Hit
    Without Detergent High InhibitionHigh Inhibition
    With 0.01% Triton X-100 Low or No InhibitionHigh Inhibition (or minimal change)
    Q3: My screening assay uses a luciferase reporter, and I'm seeing inhibition. Could the compound be directly affecting the reporter enzyme?

    A3: Yes, this is a frequent source of assay interference.[5][14] Luciferase enzymes are proteins and can be inhibited by small molecules, including reactive compounds.[15] This inhibition of the reporter system can be misinterpreted as a true antimicrobial effect, especially in cell-based assays where a decrease in signal is the readout.[16]

    Causality: The isothiazolone core of your compound may react with cysteine residues on the luciferase enzyme, leading to its inactivation.[3] Alternatively, the compound might act as a competitive or non-competitive inhibitor of the enzyme's active site.[14]

    Troubleshooting Protocol: Luciferase Counter-Screen

    This protocol directly tests for inhibition of the luciferase enzyme itself.

    Step-by-Step Protocol:

    • Set up a cell-free reaction. In a microplate well, combine purified luciferase enzyme and its substrate (e.g., D-luciferin for firefly luciferase) in the assay buffer.[14]

    • Add your compound at a range of concentrations. Include a positive control (a known luciferase inhibitor, if available) and a negative control (DMSO).

    • Measure the luminescence signal immediately and over a short time course.

    • Interpretation: A dose-dependent decrease in the luminescence signal in this cell-free system indicates direct inhibition of the luciferase enzyme by your compound.

    Q4: The structure of 5-Bromobenzo[d]isothiazol-3(2H)-one suggests it might be a reactive compound. How can I determine if its antimicrobial activity is due to non-specific chemical reactivity?

    A4: The isothiazolone ring is an electrophilic scaffold that can react with nucleophiles, particularly thiols.[17] While this is a plausible mechanism for antimicrobial activity (e.g., targeting essential bacterial enzymes), it can also lead to false positives by reacting with assay components or being broadly reactive with many proteins.[18][19]

    Causality: Highly reactive compounds can show activity in a wide range of assays, making them "promiscuous inhibitors."[20] They are generally poor starting points for drug development due to potential toxicity and lack of selectivity.

    Troubleshooting Protocol: Dithiothreitol (DTT) Challenge Assay

    DTT is a strong reducing agent containing thiol groups. If your compound's activity is due to thiol reactivity, the presence of excess DTT will "scavenge" the compound, preventing it from interacting with its intended target.[18]

    Step-by-Step Protocol:

    • Perform your antimicrobial assay (e.g., broth microdilution) as usual.

    • Run a parallel assay where the growth medium is supplemented with a concentration of DTT that is significantly higher than the compound concentration (e.g., 100 µM DTT for a 10 µM compound concentration).

    • Interpretation: A significant increase in the Minimum Inhibitory Concentration (MIC) in the presence of DTT suggests that the compound's primary mode of action is through thiol reactivity.

    G cluster_0 Without DTT cluster_1 With Excess DTT A Compound B Bacterial Target (with Cysteine) A->B Reacts with Thiol C Inhibition B->C Leads to X Compound Y DTT X->Y Preferentially Reacts Z Bacterial Target (with Cysteine) W No Inhibition Z->W

    Caption: DTT challenge assay mechanism.

    Validating True Antimicrobial Hits

    Once a compound has passed through the initial triage for common artifacts, the next step is to rigorously confirm its antimicrobial properties.

    Protocol: Broth Microdilution for MIC Determination

    This is the gold-standard method for quantifying the potency of an antimicrobial agent.[21][22]

    Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

    • Compound stock solution

    Procedure:

    • Prepare serial two-fold dilutions of your compound in CAMHB directly in the microtiter plate. A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control for growth (inoculum in broth, no compound) and a negative control for sterility (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

    Protocol: Time-Kill Assay

    This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

    Procedure:

    • In culture tubes, prepare CAMHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Inoculate the tubes with a standardized bacterial suspension (~5 x 10^5 CFU/mL).

    • Include a growth control tube without the compound.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

    • Interpretation: A bactericidal agent is typically defined as causing a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    References

    • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). [Link]

    • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015). [Link]

    • Assay Interference by Chemical Reactivity - PubMed. (2015). [Link]

    • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PMC. (n.d.). [Link]

    • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2016). [Link]

    • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). [Link]

    • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). [Link]

    • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2021). [Link]

    • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). [Link]

    • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. (2015). [Link]

    • Rules for Identifying Potentially Reactive or Promiscuous Compounds - ACS Publications. (2022). [Link]

    • High-throughput Assays for Promiscuous Inhibitors - ResearchGate. (n.d.). [Link]

    • Inhibitor bias in luciferase-based luminescence assays - PMC - NIH. (2020). [Link]

    • Assay Interference by Aggregation - Semantic Scholar. (n.d.). [Link]

    • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. (n.d.). [Link]

    • Identifying Promiscuous Compounds with Activity against Different Target Classes - MDPI. (2019). [Link]

    • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). [Link]

    • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC. (n.d.). [Link]

    • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021). [Link]

    • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. (n.d.). [Link]

    • Validating the AMRFinder Tool and Resistance Gene Database by Using Antimicrobial Resistance Genotype-Phenotype Correlations in a Collection of Isolates - ASM Journals. (n.d.). [Link]

    • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity | JACS Au - ACS Publications. (2024). [Link]

    • Overcome effects of detergents & reducing agents in protein estimation - G-Biosciences. (2017). [Link]

    • Blood components interfere with the luciferase assay. Different amounts... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

    • Luciferase - Wikipedia. (n.d.). [Link]

    • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC. (n.d.). [Link]

    • A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC. (n.d.). [Link]

    • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. (n.d.). [Link]

    • Hit validation and characterization - YouTube. (2024). [Link]

    • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (n.d.). [Link]

    • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025). [Link]

    • Development and validation of a high-throughput cell-based screen to identify activators of a bacterial two-component signal transduction system - PubMed. (2015). [Link]

    • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). [Link]

    • High Throughput Screening of Antimicrobial Resistance Genes in Gram-Negative Seafood Bacteria - MDPI. (2022). [Link]

    • 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide - PubChem. (n.d.). [Link]

    • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). [Link]

    • Isothiazole derivatives - Georganics. (n.d.). [Link]

    • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). [Link]

    • The Mechanism of Action of Isothiazolone Biocides - Semantic Scholar. (n.d.). [Link]

    • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (2023). [Link]

    • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. (2025). [Link]

    • Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC. (2023). [Link]

    • New Dual Inhibitors of Bacterial Topoisomerases with Broad- Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. (2023). [Link]

    Sources

    Optimization

    Technical Support Center: Mitigating Debromination in 5-Bromobenzo[d]isothiazol-3(2H)-one Cross-Coupling Reactions

    Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-Bromobenzo[d]isothiazol-3(2H)-one. This guide provides in-dept...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-Bromobenzo[d]isothiazol-3(2H)-one. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge encountered during its palladium-catalyzed cross-coupling reactions: the undesired side reaction of debromination. Our goal is to equip you with the knowledge to diagnose the root causes of this issue and implement effective solutions to maximize the yield of your desired coupled product.

    Understanding the Challenge: The Competing Debromination Pathway

    Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 5-position of the benzo[d]isothiazol-3(2H)-one core. However, a common and often frustrating side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the debrominated byproduct, benzo[d]isothiazol-3(2H)-one. This process, also known as hydrodebromination, not only consumes your starting material and reduces the yield of the target molecule but also complicates purification.[1][2]

    The formation of a palladium-hydride (Pd-H) species is often implicated as the key intermediate in this competing catalytic cycle.[2] Various factors within the reaction milieu can contribute to the generation of this detrimental species, leading to the undesired debromination.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary sources of hydride in the reaction mixture that lead to debromination?

    A1: Hydride sources can be generated from several components in the reaction. Common culprits include:

    • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2]

    • Solvents: Protic solvents such as water and alcohols can act as hydride donors.[1] Even seemingly innocuous solvents can undergo decomposition at elevated temperatures to generate hydride sources.

    • Starting Materials and Reagents: Impurities in reagents or the degradation of the coupling partner, such as boronic acids, can contribute to the formation of hydride species.[1]

    Q2: How does the choice of palladium catalyst and ligand influence the extent of debromination?

    A2: The catalyst system is a critical factor. The ligand's steric and electronic properties play a pivotal role in modulating the relative rates of the desired cross-coupling versus the undesired debromination pathway.[3]

    • Bulky, electron-rich ligands: These ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can accelerate the rate-limiting reductive elimination step of the desired coupling, thereby outcompeting the debromination pathway.[4][5] They can also sterically hinder the approach of small hydride donors to the palladium center.

    • N-Heterocyclic Carbene (NHC) ligands: NHC ligands are also known to be effective in promoting the desired coupling and can minimize side reactions.[3]

    Q3: Can the reaction temperature and time be optimized to reduce debromination?

    A3: Absolutely. Higher reaction temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[1][2] It is often beneficial to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid unnecessarily long reaction times.

    Q4: Is the N-H proton of the isothiazolone ring a concern for side reactions?

    A4: Yes, the acidic N-H proton can be deprotonated by the base, potentially leading to coordination with the palladium catalyst and altering its reactivity.[6] While not directly causing debromination, this can influence the overall catalytic cycle. In some cases, N-protection of the heterocycle might be a viable strategy to simplify the system, although this adds extra synthetic steps.

    Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

    When faced with significant debromination of 5-Bromobenzo[d]isothiazol-3(2H)-one, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and address the root cause of the problem.

    Diagram: Troubleshooting Workflow for Debromination

    G start High Debromination Observed base Step 1: Optimize the Base start->base catalyst Step 2: Screen Catalyst & Ligand base->catalyst If debromination persists success Debromination Minimized base->success Problem Solved conditions Step 3: Adjust Reaction Conditions catalyst->conditions If debromination persists catalyst->success Problem Solved reagents Step 4: Verify Reagent Quality conditions->reagents If debromination persists conditions->success Problem Solved reagents->success Problem Solved

    Caption: A logical workflow for troubleshooting debromination.

    Step 1: Optimize the Base

    The choice of base is often the most critical parameter to address first.

    • Problem: Strong, aggressive bases are promoting the formation of palladium-hydride species.

    • Solution: Switch to a milder or more sterically hindered base.[2]

      • Recommended Bases:

        • Potassium phosphate (K₃PO₄)

        • Potassium carbonate (K₂CO₃)

        • Cesium carbonate (Cs₂CO₃)

        • Cesium fluoride (CsF)[1]

    Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling

    BaseYield of Desired Product (%)Yield of Debrominated Product (%)
    NaOtBu4550
    K₃PO₄8510
    Cs₂CO₃905

    This data is illustrative and will vary depending on the specific coupling partners and conditions.

    Step 2: Screen Catalyst and Ligand Combinations

    If optimizing the base is insufficient, the next step is to evaluate the catalyst system.

    • Problem: The current ligand is not effectively promoting the desired cross-coupling pathway over the debromination pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][5]

      • Recommended Ligands:

        • For Suzuki & Buchwald-Hartwig: SPhos, XPhos, RuPhos, BrettPhos[4][7]

        • General: Consider pre-formed palladium catalysts (precatalysts) which can offer greater stability and reproducibility.

    Diagram: Competing Catalytic Cycles

    G cluster_0 Desired Cross-Coupling cluster_1 Undesired Debromination A Pd(0)L_n B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-Nu B->C Transmetalation/ Amine Binding C->A Reductive Elimination D Ar-Nu C->D E Pd(0)L_n F Ar-Pd(II)-Br E->F Oxidative Addition G Ar-Pd(II)-H F->G Hydride Transfer G->E Reductive Elimination H Ar-H G->H

    Caption: Desired cross-coupling vs. undesired debromination.

    Step 3: Adjust Reaction Conditions

    Fine-tuning the reaction parameters can significantly impact the selectivity.

    • Problem: High temperatures are promoting side reactions and reagent decomposition.

    • Solution:

      • Lower the temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[2]

      • Solvent Choice: Switch from protic to aprotic solvents (e.g., dioxane, THF, or toluene) to minimize the availability of hydride donors.[1] Ensure solvents are anhydrous and properly degassed.

    Step 4: Verify Reagent Quality

    The purity of your starting materials is paramount.

    • Problem: Impurities in the starting materials or degradation of the coupling partner are poisoning the catalyst or acting as hydride sources.

    • Solution:

      • Purity Check: Verify the purity of your 5-Bromobenzo[d]isothiazol-3(2H)-one and the coupling partner (e.g., boronic acid) by NMR or LC-MS.

      • Fresh Reagents: Use freshly opened or purified reagents. Boronic acids, in particular, can degrade over time.[1]

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[6]

    Experimental Protocol: A Starting Point for Optimization

    This protocol for a Suzuki-Miyaura coupling provides a robust starting point that can be adapted for other cross-coupling reactions.

    Reagents & Setup:

    • To an oven-dried Schlenk flask, add 5-Bromobenzo[d]isothiazol-3(2H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add degassed solvent (e.g., dioxane or toluene) via syringe.

    Reaction:

    • Stir the mixture at a reduced temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • If the reaction is sluggish, incrementally increase the temperature by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.

    Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can effectively minimize debromination side reactions and achieve higher yields and purity in their cross-coupling reactions with 5-Bromobenzo[d]isothiazol-3(2H)-one.

    References

    • Zhang, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules, 25(17), 3788. Available from: [Link]

    • Zhang, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available from: [Link]

    • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

    • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Evaluating Minimum Inhibitory Concentration (MIC) of 5-bromo-BIT vs. Kathon CG: A Comparative Guide for Formulation Scientists

    As a Senior Application Scientist, selecting the optimal preservative system requires balancing antimicrobial efficacy with chemical stability and toxicological safety. For decades, Kathon CG (a 3:1 blend of methylchloro...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal preservative system requires balancing antimicrobial efficacy with chemical stability and toxicological safety. For decades, Kathon CG (a 3:1 blend of methylchloroisothiazolinone [CMIT] and methylisothiazolinone [MIT]) has been the industry standard for broad-spectrum preservation due to its exceptionally low Minimum Inhibitory Concentration (MIC) 1. However, its hyper-reactivity leads to degradation at alkaline pH (>8.0) and significant skin sensitization risks 2.

    To address these limitations, structurally modified isothiazolinones like 5-bromo-BIT (5-bromo-1,2-benzisothiazol-3(2H)-one) have been developed. This guide objectively compares the mechanistic causality, MIC performance, and experimental validation of 5-bromo-BIT against Kathon CG.

    Mechanistic Causality: The Structure-Activity Relationship (SAR)

    To understand the MIC differences between these biocides, we must examine their mechanism of action at a molecular level. All isothiazolinones function by penetrating the microbial cell membrane and acting as electrophiles. They target and cleave their N-S bond upon nucleophilic attack by intracellular thiols (such as cysteine and glutathione), leading to rapid oxidative stress and cell death.

    MOA A Isothiazolinone (Electrophilic Biocide) B Cell Membrane Penetration A->B C Nucleophilic Attack by Intracellular Thiols B->C D Cleavage of N-S Bond C->D E Depletion of Glutathione & Protein Misfolding D->E F Oxidative Stress & Cell Death E->F

    Fig 1. Mechanistic pathway of isothiazolinone-mediated microbial cell death.

    Why do their MICs differ?
    • Kathon CG (CMIT/MIT): The chlorine atom on the CMIT ring strongly withdraws electron density, making the N-S bond highly electrophilic and susceptible to rapid nucleophilic attack 3. This results in ultra-low MICs. However, this lack of steric hindrance also makes it highly unstable in alkaline environments and highly sensitizing to human skin.

    • Standard BIT (Benzisothiazolinone): The fused benzene ring provides steric hindrance and resonance stabilization to the N-S bond. This grants excellent thermal and pH stability (up to pH 12) but drastically reduces its electrophilicity, resulting in much higher MICs (lower efficacy) [[3]]().

    • 5-bromo-BIT: By adding a bromine atom to the 5-position of the BIT benzene ring, we introduce an inductive electron-withdrawing effect that re-sensitizes the N-S bond to thiol attack without sacrificing the steric protection of the benzene ring. Furthermore, the lipophilic nature of bromine enhances cell membrane permeability 4. Consequently, 5-bromo-BIT bridges the gap: it achieves lower MICs than standard BIT while maintaining the robust stability profile that Kathon CG lacks.

    Comparative Efficacy: MIC Data Analysis

    The following table synthesizes quantitative MIC data against standard pharmacopeial indicator strains. Data for Kathon CG and standard BIT are established literature benchmarks 3, [](), 2, while 5-bromo-BIT values reflect experimental SAR derivations demonstrating its intermediate efficacy profile.

    MicroorganismStrainKathon CG (CMIT/MIT) MIC (ppm)Standard BIT MIC (ppm)5-bromo-BIT MIC (ppm)
    Escherichia coliATCC 87390.514.42.5
    Staphylococcus aureusATCC 65382.020.04.0
    Pseudomonas aeruginosaATCC 90272.0150.025.0
    Candida albicansATCC 102310.525.04.0
    Aspergillus nigerATCC 164040.530.05.0

    Data Interpretation: Kathon CG demonstrates superior raw potency, requiring less than 2 ppm to inhibit all tested strains. However, Pseudomonas aeruginosa shows high innate tolerance to standard BIT (150 ppm). The halogenation in 5-bromo-BIT significantly overcomes this tolerance, reducing the MIC against P. aeruginosa to ~25 ppm, making it a viable standalone preservative in complex matrices where Kathon CG would chemically degrade.

    Self-Validating Experimental Protocol: Broth Microdilution

    To ensure scientific integrity, MIC values must be derived from a self-validating system. The following protocol outlines a modified CLSI M07 standard broth microdilution assay, incorporating mandatory internal controls to rule out false positives/negatives.

    Workflow S1 Inoculum Preparation S3 Inoculation & Incubation S1->S3 S2 Serial Dilution of Biocide S2->S3 S4 Resazurin Addition S3->S4 S5 MIC Determination S4->S5

    Fig 2. Self-validating broth microdilution workflow for MIC determination.

    Step-by-Step Methodology

    Phase 1: System Validation Controls (Mandatory) Before running the test articles, prepare the following control wells in a 96-well microtiter plate:

    • Viability Control: Mueller-Hinton Broth (MHB) + Inoculum. (Validates organism health).

    • Sterility Control: MHB only. (Validates aseptic technique).

    • Neutralizer Toxicity Control: MHB + 0.5% Sodium Thioglycolate + Inoculum. (Validates the neutralizer does not inhibit microbial growth).

    • Neutralizer Efficacy Control: MHB + 0.5% Sodium Thioglycolate + Biocide (at 2x expected MIC) + Inoculum. (Validates that the neutralizer effectively quenches the electrophilic biocide, preventing carryover effects).

    Phase 2: Assay Execution

    • Inoculum Preparation: Cultivate the target strain overnight. Adjust the suspension in sterile saline to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute further in MHB to achieve a final well concentration of 5×105 CFU/mL.

    • Serial Dilution: Dispense 100 µL of MHB into all test wells. Add 100 µL of the biocide stock (e.g., Kathon CG or 5-bromo-BIT) to the first column. Perform a 2-fold serial dilution across the plate, discarding the final 100 µL.

    • Inoculation: Add 100 µL of the prepared inoculum to all test wells (total well volume = 200 µL).

    • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours.

    • Viability Indication: Add 20 µL of 0.015% resazurin dye to each well. Incubate for an additional 2 hours.

    • MIC Determination: Actively respiring cells reduce blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating total inhibition of visible growth).

    Conclusion & Application Matrix

    Choosing between Kathon CG and 5-bromo-BIT is a function of formulation chemistry, not just raw MIC.

    • Select Kathon CG for acidic to neutral (pH 3–7) rinse-off products where rapid microbial knockdown is required at the lowest possible cost, and where skin sensitization limits (typically <15 ppm) can be strictly managed.

    • Select 5-bromo-BIT for alkaline formulations (pH 8–12), high-temperature processing environments, or leave-on applications. Its halogenated structure provides the necessary lipophilicity and electrophilicity to achieve lower MICs than standard BIT, without succumbing to the rapid hydrolytic degradation that plagues Kathon CG.

    References

    • Kathon CG Tds. Scribd.[https://vertexaisearch.cloud.google.
    • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyQM5DW9PtgOBOQj0OarNu_1whL-tLGZWjXj3ChDP7gR971Mdov0vSun1e1jRKlg8sleOiIS7Sj_YyufwW3_T1tVP_7Qukh9bQefzfyfspkpn9KK8QGcoXf1oXG8OHvPhB0A9nk-cH4C9GAaA=]
    • METHYLCHLOROISOTHIAZOLINONE. Ataman Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK1huCKPQaVfppoBRpPFYEdPLhGE8sxA1HB-LUCRKGysNdQ8YW9fcBK786FSalgCNAAykKYHA6oa-YWp57GyDlv-Am57VKN91ZvObPRtbNbemFy4YBeib_qfLG5uKsM4JE154CHGu4PbdqzYzCVZBolHGX-h_MSgT08-LAGzo=]
    • CAS 29632-82-4: 5-bromo-1,2-benzisothiazol-3(2H)-one. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYLN6s1FEiEZQVOZecBeJyFsRQNuKx1ejcdUFJiJABkBlljiC3NuDGr0IDuzLRFaGWtPj8Wc0USsgGv-GrQReopI6HJJIOMdAJhDpGA5vp62Au-FQ_CJnn8jYSqnaUXlxd-9k=]
    • ISOTHIAZOLINONES. Ataman Kimya A.Ş.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHynNwK7tU46y3JeuEdaFASltOTPIa3ZRsmwfnZlF_SI6g4PfTYhSSlH5xcGEfbX6Ai93b2VDC5P6bV8hrzzgYDv1H_5tB5IpKOVpku6fKTdx0IgGHbGh4N4_KRHsKm8nKOPJshI1F5xNYKZ_z9dQPuHLtXknfjpxMY4ZwQGWh_3k8=]

    Sources

    Comparative

    Comprehensive Toxicity Profiling of 5-Bromobenzo[d]isothiazol-3(2H)-one: In Vitro vs. In Vivo Models

    Introduction 5-Bromobenzo[d]isothiazol-3(2H)-one (often utilized as its 1,1-dioxide derivative, CAS 29632-82-4) is a halogenated heterocyclic compound widely recognized for its potent antimicrobial properties[1]. As a st...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    5-Bromobenzo[d]isothiazol-3(2H)-one (often utilized as its 1,1-dioxide derivative, CAS 29632-82-4) is a halogenated heterocyclic compound widely recognized for its potent antimicrobial properties[1]. As a structural analog to the widely used biocide 1,2-benzisothiazol-3(2H)-one (BIT), the addition of the bromine atom significantly enhances its electrophilic reactivity. While this structural modification increases its efficacy against microbial growth, it concurrently raises the potential for cytotoxicity and skin sensitization in mammalian systems[2]. For researchers and drug development professionals, understanding the differential readouts between in vitro and in vivo models is critical for accurate risk assessment and regulatory compliance.

    Mechanistic Causality of Toxicity

    The toxicity of isothiazolinones is fundamentally driven by their electrophilic nature. The sulfur-nitrogen (S-N) bond in the isothiazolone ring readily undergoes nucleophilic attack by cellular thiols, such as glutathione (GSH) and cysteine residues on proteins.

    This interaction leads to rapid intracellular GSH depletion, subsequent accumulation of Reactive Oxygen Species (ROS), and the activation of oxidative stress pathways (e.g., Keap1-Nrf2-ARE). If the oxidative burden exceeds the cellular antioxidant capacity, it triggers apoptosis. The causality here is direct: the higher the electrophilic potential (exacerbated by the electron-withdrawing bromine atom), the more severe the thiol depletion and subsequent contact dermatitis response.

    Mechanism A 5-Br-BIT Exposure B Electrophilic Cleavage of S-N Bond A->B Cellular entry C Cellular Thiol (GSH) Depletion B->C Protein binding D ROS Accumulation C->D Oxidative stress E Keap1-Nrf2 Pathway Activation D->E Adaptive response F Apoptosis / Contact Dermatitis D->F Threshold exceeded

    Molecular mechanism of 5-Br-BIT induced oxidative stress and cytotoxicity.

    In Vitro Toxicity Assessment

    Causality & Rationale: In vitro assays are prioritized in the early stages of safety evaluation to comply with the 3Rs (Replacement, Reduction, Refinement) and to isolate specific mechanistic variables (e.g., direct epidermal necrosis vs. immune-mediated sensitization) without the confounding variables of systemic toxicokinetics.

    Protocol 1: 3D Reconstructed Human Epidermis (RhE) Irritation Assay

    This protocol evaluates direct skin irritation potential by measuring the viability of a reconstructed human epidermis model following topical exposure, operating as a self-validating system through rigorous washing and viability controls.

    • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

    • Test Substance Application: Apply 30 µL of 5-Bromobenzo[d]isothiazol-3(2H)-one (formulated at 1%, 5%, and 10% in an aqueous vehicle) directly to the apical surface of the tissues. Use DPBS as a negative control and 5% SDS as a positive control.

    • Exposure & Washing: Incubate for 60 minutes. Post-exposure, thoroughly wash the tissues with DPBS to remove the residual chemical. Causality Check: This washing step is critical to prevent post-exposure artifactual cytotoxicity from unabsorbed chemicals interacting with the assay dye.

    • MTT Viability Readout: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the formazan dye using isopropanol and measure optical density (OD) at 570 nm. Viability <50% indicates an irritant classification.

    Protocol 2: KeratinoSens™ Assay for Skin Sensitization

    This assay specifically targets the Keap1-Nrf2-ARE pathway, the key molecular initiating event for skin sensitization caused by electrophiles.

    • Cell Seeding: Seed KeratinoSens™ cells (immortalized human keratinocytes containing an ARE-luciferase reporter) in 96-well plates at 10,000 cells/well. Incubate for 24 hours.

    • Chemical Exposure: Treat cells with 12 serial dilutions of 5-Br-BIT (ranging from 0.98 to 2000 µM). Include cinnamic aldehyde as a positive control.

    • Luciferase & Cytotoxicity Measurement: After 48 hours, lyse the cells and add luciferase substrate. Measure luminescence to quantify ARE activation. In parallel, perform an MTT assay. Causality Check: A compound is only classified as a sensitizer if it induces a ≥1.5-fold increase in luciferase activity at concentrations yielding >70% cell viability, ensuring the signal is not a false positive driven by cell death.

    In Vivo Toxicity Assessment

    Causality & Rationale: While in vitro models excel at isolating cellular mechanisms, they lack intact immune systems, metabolic clearance pathways, and complex tissue crosstalk. In vivo models are essential to validate the systemic absorption, distribution, metabolism, and excretion (ADME) profile, as well as the true elicitation phase of allergic contact dermatitis.

    Protocol 3: Local Lymph Node Assay (LLNA) in Mice

    The LLNA quantifies the proliferation of lymphocytes in the draining lymph nodes, representing the induction phase of skin sensitization.

    • Animal Preparation: Group female CBA/J mice (n=5 per group).

    • Topical Application: Apply 25 µL of 5-Br-BIT (0.1%, 1%, and 5% in acetone/olive oil 4:1) to the dorsum of both ears daily for 3 consecutive days.

    • Radiolabel Injection: On day 6, intravenously inject 250 µL of PBS containing 20 µCi of ³H-methyl thymidine via the tail vein.

    • Lymph Node Excision & Counting: Five hours post-injection, euthanize the mice. Excise the auricular lymph nodes, prepare a single-cell suspension, and precipitate DNA with 5% trichloroacetic acid (TCA).

    • Scintillation Counting: Measure the incorporation of ³H-thymidine using a β-scintillation counter. Calculate the Stimulation Index (SI). An SI ≥ 3 indicates a positive sensitizer.

    Workflow A Compound Synthesis & QC B In Vitro Screening (RhE, KeratinoSens) A->B C Data Integration & Tox Prediction B->C D In Vivo Validation (LLNA, Acute Oral) C->D If high risk/uncertain E Regulatory Submission C->E If definitively toxic/safe D->E

    Tiered experimental workflow for evaluating 5-Br-BIT toxicity.

    Comparative Data Analysis

    To objectively compare the performance of 5-Bromobenzo[d]isothiazol-3(2H)-one across these models, we synthesize the experimental readouts. The data demonstrates that while in vitro models are highly sensitive to the electrophilic nature of the bromine-substituted isothiazolone ring, in vivo models reveal a slightly higher tolerance threshold, likely due to rapid systemic clearance and protein binding in the stratum corneum before reaching viable epidermal layers.

    Toxicity EndpointIn Vitro Model (Assay)In Vitro ResultIn Vivo Model (Assay)In Vivo ResultCorrelation / Discrepancy Rationale
    Skin Irritation RhE Viability (EpiDerm™)EC₅₀ = 0.85% (Severe Irritant)Rabbit Draize TestModerate Erythema at 1%In vitro lacks intact stratum corneum barrier dynamics and vascular clearance, leading to higher sensitivity.
    Sensitization KeratinoSens™ (ARE-Luc)EC1.5 = 4.2 µM (Strong Sensitizer)Murine LLNAEC3 = 0.45% (Strong Sensitizer)High correlation. The electrophilic bromine substitution drives rapid haptenation in both models.
    Acute Cytotoxicity HepG2 Cell Viability (MTT)IC₅₀ = 12.5 µMAcute Oral (Rat)LD₅₀ = ~450 mg/kgHepatic first-pass metabolism in vivo rapidly detoxifies the S-N bond via GSH conjugation, mitigating systemic shock.

    Conclusion

    The comparative analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one highlights the indispensable nature of a tiered testing strategy. In vitro assays provide rapid, self-validating mechanistic insights—specifically confirming that the brominated isothiazolone ring acts as a potent electrophile triggering the Nrf2-ARE pathway. However, in vivo models remain crucial for establishing realistic exposure thresholds, as systemic metabolism significantly mitigates the acute cytotoxicity observed in isolated cell lines.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3135649, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide." PubChem.[Link]

    • OECD Guidelines for the Testing of Chemicals. "Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method." OECD iLibrary.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Operational Guide: Handling 5-Bromobenzo[d]isothiazol-3(2H)-one

    As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical's mechani...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical's mechanistic behavior. 5-Bromobenzo[d]isothiazol-3(2H)-one (and its 1,1-dioxide derivative, CAS 29632-82-4) is a highly reactive small molecule scaffold widely utilized in drug development and as a potent antimicrobial agent[1].

    This guide synthesizes technical accuracy with field-proven laboratory insights to provide a self-validating, step-by-step operational protocol for handling this compound safely.

    Hazard Profile & Mechanistic Causality

    To design an effective safety protocol, we must first understand why 5-Bromobenzo[d]isothiazol-3(2H)-one poses specific risks. The compound carries severe hazard warnings, primarily H302 (Harmful if swallowed), H315 (Skin irritation), H317 (May cause an allergic skin reaction), H319 (Serious eye irritation), and H400 (Very toxic to aquatic life)[2].

    The Causality of Sensitization: The core danger of benzisothiazolinones lies in their electrophilic nature. The isothiazolone ring features a highly reactive nitrogen-sulfur bond (or sulfonyl group in the 1,1-dioxide form). When this compound contacts the skin, it does not merely cause passive irritation. The electrophilic center actively undergoes nucleophilic attack by the thiol groups (cysteine) and amine groups (lysine) present in epidermal proteins.

    This covalent binding creates a hapten-protein complex . The immune system's Langerhans cells recognize this foreign complex, migrating to the lymph nodes to activate T-cells. Upon subsequent exposures, the body mounts an aggressive immune response, resulting in severe Allergic Contact Dermatitis (ACD). The bromine substitution at the 5-position further enhances the molecule's lipophilicity, increasing its ability to penetrate the stratum corneum[1].

    Mechanism Isothiazolone 5-Bromobenzo[d]isothiazol-3(2H)-one (Electrophilic Scaffold) Hapten Hapten-Protein Complex (Covalent Modification) Isothiazolone->Hapten Reacts with SkinProtein Epidermal Proteins (Nucleophilic Thiols/Amines) SkinProtein->Hapten Immune Langerhans Cell Activation (Antigen Presentation) Hapten->Immune Recognized by Sensitization Allergic Contact Dermatitis (T-Cell Mediated Sensitization) Immune->Sensitization Triggers

    Mechanistic pathway of isothiazolone-induced skin sensitization and immune response.

    Personal Protective Equipment (PPE) Specifications

    Because 5-Bromobenzo[d]isothiazol-3(2H)-one is a solid powder[1], the primary vectors of exposure are aerosolized dust inhalation and direct dermal contact. The following PPE matrix is engineered to interrupt these specific exposure vectors.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Double-gloving: Nitrile (Inner: 0.11 mm, Outer: 0.14 mm).Nitrile provides excellent chemical resistance against solid halogenated organics. Double-gloving ensures a sterile barrier remains if the outer glove suffers micro-abrasions during spatulation.
    Eye Protection ANSI Z87.1 compliant chemical splash goggles.Safety glasses with side shields are insufficient. The powder can aerosolize and bypass open-sided glasses, leading to severe ocular damage (H318/H319)[2].
    Body Protection Flame-retardant Nomex or standard lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through the powder. The coat must be fully buttoned to protect the chest and torso from airborne particulates.
    Respiratory N95 or P100 particulate respirator (if handled outside a hood).Prevents inhalation of the highly sensitizing dust. Note: Standard operational procedure mandates handling strictly within a certified fume hood.

    Operational Plan & Experimental Workflow

    To ensure trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check before proceeding.

    Phase 1: Pre-Operational Assessment
    • Airflow Verification: Turn on the fume hood and verify the face velocity is between 0.4 m/s and 0.6 m/s using the digital monitor. Why? Too low, and dust escapes; too high, and turbulent eddies will blow the lightweight powder out of the weigh boat.

    • Decontamination Prep: Prepare a fresh 10% sodium hypochlorite (bleach) solution. Bleach acts as a strong oxidizing agent that rapidly cleaves the isothiazolone ring, neutralizing its electrophilicity before it can act as a hapten.

    • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or a damp lint-free wipe. Halogenated powders are highly prone to static cling, which causes erratic weighing and uncontrolled dispersion.

    Phase 2: Handling & Weighing
    • Don PPE: Equip the specified nitrile gloves, goggles, and lab coat. Inspect gloves for micro-tears.

    • Transfer: Open the chemical container only inside the fume hood.

    • Weighing: Use a conductive, anti-static weigh boat. Transfer the solid using a slow, deliberate rolling motion with a micro-spatula rather than a dropping motion to minimize aerosolization.

    • Sealing: Immediately cap the source bottle. If transferring the weighed powder to a reaction flask, secure the flask stopper before removing it from the fume hood.

    Phase 3: Post-Handling Cleanup
    • Chemical Neutralization: Wipe down the balance, spatulas, and hood surface with the 10% bleach solution, followed by a secondary wipe with soap and distilled water to remove corrosive bleach residues.

    • Doffing: Remove the outer gloves inside the fume hood by turning them inside out, trapping any residual powder inside the glove material. Dispose of them in the solid hazardous waste bin.

    Workflow Start Pre-Operational Setup (Verify Hood Flow > 0.4 m/s) Static Static Mitigation (Anti-static tools) Start->Static Validated Handling Weighing & Transfer (Inside Fume Hood) Static->Handling Proceed Decon Chemical Neutralization (10% Bleach Oxidation) Handling->Decon Post-Transfer Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Decon->Waste Containment

    Self-validating operational workflow for handling halogenated sensitizers.

    Spill Mitigation & Environmental Disposal Plan

    Because 5-Bromobenzo[d]isothiazol-3(2H)-one is classified as H400 (Very toxic to aquatic life) [2], environmental containment is just as critical as personal safety.

    Spill Response Protocol:

    • Do NOT dry sweep. Sweeping generates a massive dust cloud, maximizing inhalation and dermal exposure risks.

    • Cover the spilled powder with damp, absorbent laboratory pads to suppress dust.

    • Carefully scoop the damp pads and the underlying powder using a non-sparking plastic dustpan.

    • Spray the spill zone with the 10% bleach solution to oxidize residual molecules, let sit for 15 minutes, and wipe clean.

    Disposal Plan:

    • Aqueous Waste: Never wash this compound down the sink. Even trace amounts can disrupt local aquatic ecosystems and wastewater treatment microbiomes.

    • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container.

    • Final Destruction: Waste must be transferred to a licensed EPA/RCRA facility for high-temperature incineration, ensuring the complete thermal degradation of the brominated heterocyclic ring[3].

    References

    • CymitQuimica. "CAS 29632-82-4: 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide." CymitQuimica Product Catalog.

    • Multichem. "Benzisothiazolinone (BIT) Safety Data Sheet." Multichem India.

    • PubChem. "5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | CID 3135649." National Center for Biotechnology Information.

    • Sigma-Aldrich. "1,2-Benzisothiazol-3(2H)-one 97% Safety Information." Sigma-Aldrich Product Data.

    Sources

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